molecular formula C6H5NO B078122 5-Methyl-2-furonitrile CAS No. 13714-86-8

5-Methyl-2-furonitrile

Cat. No.: B078122
CAS No.: 13714-86-8
M. Wt: 107.11 g/mol
InChI Key: XGCRBVWSFYTMEC-UHFFFAOYSA-N
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Description

5-Methyl-2-furonitrile is a high-purity, versatile heterocyclic building block of significant interest in synthetic organic chemistry and materials science research. This compound features a furan ring, a privileged scaffold in medicinal chemistry, substituted with a nitrile group at the 2-position and a methyl group at the 5-position. The electron-rich furan ring serves as a versatile intermediate, while the nitrile functionality is a key synthetic handle, allowing for further transformations into amidines, tetrazoles, carboxylic acids, and amines, or acting as a hydrogen bond acceptor in molecular recognition studies. Its primary research applications include serving as a precursor in the synthesis of more complex furan-derived heterocycles, pharmaceuticals, and agrochemicals. Furthermore, this compound is investigated for its potential in developing novel polymers, ligands for catalysis, and organic electronic materials due to the furan ring's conjugated nature. Researchers value this nitrile for its role in exploring structure-activity relationships (SAR) and as a core structure in the development of new chemical entities for various experimental applications.

Properties

IUPAC Name

5-methylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCRBVWSFYTMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348977
Record name 5-methyl-2-furonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13714-86-8
Record name 5-methyl-2-furonitrile
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Record name 5-Methyl-2-furonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and reactivity of 5-Methyl-2-furonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a furan ring substituted with a methyl and a nitrile group. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅NO[1][2]
Molecular Weight 107.11 g/mol [1][2]
Appearance Colorless to pale yellow liquid-
Boiling Point 173-176 °C (lit.)[3]
Density 1.02 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.484 (lit.)
Flash Point 59.4 °C (138.9 °F) - closed cup
CAS Number 13714-86-8[1][2]

Table 2: Identifiers for this compound

IdentifierValueReference
IUPAC Name 5-methylfuran-2-carbonitrile[1]
SMILES Cc1ccc(o1)C#N
InChI 1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3[1]
InChIKey XGCRBVWSFYTMEC-UHFFFAOYSA-N[1]

Table 3: Solubility Profile of this compound

SolventSolubilityReference
Water Slightly solubleInferred from polarity
Ethanol MiscibleInferred from polarity
Methanol MiscibleInferred from polarity
Acetone MiscibleInferred from polarity
Chloroform MiscibleInferred from polarity
Diethyl Ether MiscibleInferred from polarity
Toluene MiscibleInferred from polarity
Hexane SolubleInferred from polarity

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

This protocol describes a common method for the synthesis of this compound from 5-methylfurfural via an aldoxime intermediate.[6][7]

Step 1: Formation of 5-Methylfurfural Oxime

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.091 mol) of 5-methylfurfural in 100 mL of ethanol.[8]

  • In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of hydroxylamine hydrochloride in 20 mL of water.

  • Slowly add the hydroxylamine hydrochloride solution to the 5-methylfurfural solution with continuous stirring.

  • To the resulting mixture, add a solution of 5.5 g (0.138 mol) of sodium hydroxide in 25 mL of water dropwise, maintaining the temperature below 40 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 300 mL of cold water and collect the precipitated 5-methylfurfural oxime by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Dehydration of 5-Methylfurfural Oxime to this compound

  • In a round-bottom flask fitted with a reflux condenser, place the dried 5-methylfurfural oxime (from the previous step).

  • Add a dehydrating agent such as acetic anhydride (2-3 equivalents) or thionyl chloride (1.1 equivalents) in an appropriate solvent like pyridine or dimethylformamide (DMF). A catalytic amount of copper acetate monohydrate can also be used.[9]

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Set up a vacuum distillation apparatus with a short path distillation head.[10]

  • Transfer the crude this compound to the distillation flask.

  • Gradually apply vacuum and gently heat the flask using a heating mantle.

  • Collect the fraction boiling at the appropriate temperature and pressure (the literature boiling point is 173-176 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower).[3]

  • The purified product should be a clear, colorless to pale yellow liquid.

This protocol outlines a general procedure for the quantitative analysis of this compound.[11][12][13][14][15]

  • Sample Preparation: Prepare a standard solution of purified this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a known concentration. Prepare a dilute solution of the sample to be analyzed in the same solvent.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11][13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Analysis: Inject a known volume (e.g., 1 µL) of the standard and sample solutions into the GC-MS system. Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify the amount in the sample by comparing its peak area to that of the standard.

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 4: 1H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~7.0d1HH3[16][17][18]
~6.1d1HH4[16][17][18]
~2.4s3H-CH₃[16][17][18]

Table 5: 13C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference
~158C5[19][20][21][22]
~125C2[19][20][21][22]
~120C3[19][20][21][22]
~110C4[19][20][21][22]
~115-CN[19][20][21][22]
~14-CH₃[19][20][21][22]

Table 6: FTIR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference
~2230StrongC≡N stretch[23]
~3100-3000Medium=C-H stretch (furan ring)[23]
~2950-2850Medium-C-H stretch (methyl group)[23]
~1600-1500MediumC=C stretch (furan ring)[23]
~1450Medium-CH₃ bend[23]
~1020StrongC-O-C stretch (furan ring)[23]

Reactivity and Chemical Transformations

This compound exhibits reactivity characteristic of both the furan ring and the nitrile functional group.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 5-methyl-2-furoic acid.[24][25][26]

  • Reduction: The nitrile group can be reduced to a primary amine, 5-methyl-2-furfurylamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, although the electron-withdrawing nitrile group can affect its reactivity.[5][27][28][29][30]

Biological Activity

While specific biological activity data for this compound is limited, furan derivatives are known to exhibit a wide range of pharmacological properties. Many natural and synthetic furan-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer activities.[16][31][32][33][34][35] The biological potential of this compound warrants further investigation, particularly in the context of medicinal chemistry and drug discovery.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[19][31] Work should be conducted in a well-ventilated fume hood.[11][36]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 5-Methylfurfural reagents1 Hydroxylamine HCl, NaOH, Ethanol oxime 5-Methylfurfural Oxime reagents1->oxime Step 1: Oxime Formation reagents2 Dehydrating Agent (e.g., Acetic Anhydride) crude_product Crude this compound reagents2->crude_product Step 2: Dehydration distillation Vacuum Distillation crude_product->distillation Purification pure_product Pure this compound distillation->pure_product analysis GC-MS Analysis pure_product->analysis data Characterization Data (NMR, IR, MS) analysis->data

Caption: A representative experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_properties Chemical Properties cluster_applications Potential Applications compound This compound reactivity Reactivity (Hydrolysis, Reduction, Cycloaddition) compound->reactivity spectral Spectral Data (NMR, IR) compound->spectral physical Physical Properties (BP, Density, etc.) compound->physical synthesis Intermediate in Organic Synthesis reactivity->synthesis drug_discovery Scaffold for Drug Discovery synthesis->drug_discovery

References

5-Methyl-2-furonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13714-86-8 Molecular Formula: C₆H₅NO Molecular Weight: 107.11 g/mol [1]

This document provides an in-depth technical overview of 5-Methyl-2-furonitrile, a heterocyclic nitrile that serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below. These data are essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name 5-methylfuran-2-carbonitrile[2]
Boiling Point 173-176 °C (lit.)[1]
Density 1.02 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.484 (lit.)[1]
Flash Point 59.4 °C (138.9 °F) - closed cup[1]
Table 2: Spectroscopic Data
Spectrum TypeKey Peaks / Signals
¹H NMR (Predicted) δ 7.1-7.2 (d, 1H, H3), 6.1-6.2 (d, 1H, H4), 2.3-2.4 (s, 3H, -CH₃)
¹³C NMR (Predicted) δ 158 (C5), 126 (C3), 118 (C4), 114 (-CN), 110 (C2), 14 (-CH₃)
Infrared (IR) (Predicted) ~3100 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1580, 1480 cm⁻¹ (Furan ring C=C stretch)
Mass Spectrometry (MS) (Predicted) m/z 107 (M⁺), 106 (M-H)⁺, 78 (M-HCN)⁺

Note: Experimental spectral data from a public database was not available. The predicted data is based on typical values for furan derivatives and nitrile-containing compounds. Researchers should obtain experimental data for confirmation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the dehydration of 5-methylfurfural oxime. This two-step process begins with the formation of the oxime from commercially available 5-methylfurfural, followed by a dehydration reaction to yield the nitrile.

Experimental Protocol: Synthesis from 5-Methylfurfural

Step 1: Synthesis of 5-Methylfurfural Oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 11.0 g (0.1 mol) of 5-methylfurfural in 100 mL of ethanol.

  • Reagent Addition: To this solution, add a solution of 8.4 g (0.12 mol) of hydroxylamine hydrochloride and 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methylfurfural oxime as a crude solid, which can be used in the next step without further purification.

Step 2: Dehydration to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, place the crude 5-methylfurfural oxime (approx. 0.1 mol) and add 150 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 25.5 g (0.25 mol) of acetic anhydride. Cool the mixture in an ice bath and slowly add 1.0 g (0.01 mol) of sulfuric acid as a catalyst.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction completion by TLC.

  • Workup: After cooling, carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acids. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear liquid.

SynthesisWorkflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration A 5-Methylfurfural C 5-Methylfurfural Oxime A->C Ethanol/Water, RT B Hydroxylamine Hydrochloride, Sodium Carbonate B->C E This compound C->E Acetonitrile, Reflux D Acetic Anhydride, H₂SO₄ (cat.) D->E

General workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of APJ Receptor Agonists

This compound is a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. A notable application is in the construction of substituted pyrimidinones that act as agonists for the Apelin Receptor (APJ), a G protein-coupled receptor implicated in cardiovascular diseases. [cite: ]

The synthesis involves the conversion of the furan nitrile to a furan amidine, which then undergoes a cyclocondensation reaction with a malonate derivative to form the central pyrimidinone core.

Plausible Experimental Protocol: Synthesis of 2-(5-Methyl-2-furyl)pyrimidine-4,6-diol

This protocol describes a plausible route to the core heterocyclic structure found in the APJ receptor agonists.

Step 1: Formation of 5-Methyl-2-furanamidine

  • Amidine Synthesis: A solution of this compound in anhydrous ethanol is treated with sodium ethoxide, followed by the addition of ammonium chloride. The mixture is heated to form the corresponding 5-methyl-2-furanamidine hydrochloride. This intermediate is typically used directly in the next step.

Step 2: Cyclocondensation to form the Pyrimidinone Core

  • Reaction Setup: In a round-bottom flask, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.

  • Reagent Addition: Diethyl malonate is added to the sodium ethoxide solution and stirred. Then, the 5-methyl-2-furanamidine hydrochloride prepared in the previous step is added to the mixture.

  • Reaction: The reaction mixture is heated at reflux for 12-18 hours. A precipitate typically forms as the reaction progresses.

  • Workup: After cooling, the solid is collected by filtration. The solid is then dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 3-4.

  • Purification: The resulting precipitate, 2-(5-methyl-2-furyl)pyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried under vacuum.

DrugDevPathway cluster_amidine Amidine Formation cluster_cyclization Cyclocondensation cluster_final Further Elaboration nitrile This compound amidine 5-Methyl-2-furanamidine nitrile->amidine 1. NaOEt, EtOH 2. NH₄Cl pyrimidinone 2-(5-Methyl-2-furyl) -pyrimidine-4,6-diol amidine->pyrimidinone NaOEt, EtOH, Reflux malonate Diethyl Malonate malonate->pyrimidinone final_drug APJ Receptor Agonist (e.g., Substituted Pyrimidinone) pyrimidinone->final_drug Multi-step Synthesis

Pathway for the synthesis of an APJ receptor agonist core.

Biological Activity

To date, there is a notable lack of publicly available data on the specific biological activity or toxicological profile of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. Researchers should handle this compound with appropriate care, assuming it may have uncharacterized hazardous properties, as indicated by its hazard classifications.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[1]

  • Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312, P302+P352, P304+P340 (Specific first aid measures).[1]

  • Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. An appropriate respirator may be necessary for handling larger quantities.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-Methylfuran-2-carbonitrile

This technical guide provides a comprehensive overview of 5-methylfuran-2-carbonitrile, a furan derivative with the chemical formula C6H5NO. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic route, and a discussion of the biological activities of structurally related compounds.

Physicochemical and Computed Properties

The properties of 5-methylfuran-2-carbonitrile are summarized below. This data is crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C6H5NO[1]
Molecular Weight 107.11 g/mol [1][2]
IUPAC Name 5-methylfuran-2-carbonitrile[2]
CAS Number 13714-86-8[1]
Boiling Point 173-176 °C[3]
Density 1.02 g/mL at 25 °C[3]
XLogP3-AA 1.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]
Exact Mass 107.037113783 Da[2]
Topological Polar Surface Area 36.9 Ų[2]

Synthesis of 5-Methylfuran-2-carbonitrile

A plausible synthetic route to 5-methylfuran-2-carbonitrile starts from the dehydration of sucrose to form 5-methylfurfural, which is then converted to the corresponding nitrile.

This protocol is adapted from a procedure in Organic Syntheses[4].

  • Reaction Setup: In a 12-L round-bottomed flask equipped with a thermometer and a bent glass tube for pressure release, place 6 L of 32% hydrochloric acid.

  • Dissolution of Sugar: Heat the acid to 50°C and dissolve 1 kg of powdered sucrose with shaking.

  • Heating: Rapidly heat the dark solution to 70-72°C and maintain this temperature for 10 minutes.

  • Quenching: Immediately pour the hot solution onto 3 kg of cracked ice in a large earthenware crock, preferably within a fume hood.

  • Reduction: Once the mixture has cooled to room temperature, add 600 g of stannous chloride dihydrate (SnCl₂·2H₂O). Stir the mixture thoroughly for 10 minutes and then let it stand for 24 hours.

  • Filtration and Washing: Filter the acidic liquid with suction through a large Büchner funnel to remove the humus byproducts. Wash the collected solids with two 350-mL portions of water, followed by two 300-mL portions of benzene.

  • Extraction: Extract the filtrate and aqueous washings (approximately 10 L) with benzene, using three 300-mL portions of benzene for every 2 L of the aqueous solution.

  • Washing of Organic Phase: Combine the benzene extracts and wash each portion with two 150-mL portions of 5% sodium carbonate solution, followed by two 100-mL portions of water.

  • Drying and Concentration: Dry the benzene solution with 100-150 g of anhydrous magnesium sulfate. Remove the benzene by distillation until the vapor temperature reaches 85°C.

  • Purification: Transfer the residue to a 250-mL Claisen flask and purify by vacuum distillation. Collect the fraction boiling at 79-81°C at 18 mm Hg. The yield of 5-methylfurfural is 115-125 g (20-22% based on the sucrose).

The conversion of the aldehyde to a nitrile can be achieved via a two-step process involving the formation of an aldoxime followed by dehydration.

  • Formation of 5-Methylfuran-2-aldoxime:

    • Dissolve 5-methylfurfural (1 equivalent) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldoxime.

  • Dehydration to 5-Methylfuran-2-carbonitrile:

    • Dissolve the crude 5-methylfuran-2-aldoxime in a suitable solvent such as acetic anhydride.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the oxime.

    • After cooling, pour the reaction mixture into ice-water and stir to hydrolyze the excess acetic anhydride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the resulting 5-methylfuran-2-carbonitrile by vacuum distillation.

G cluster_0 Step 1: Synthesis of 5-Methylfurfural cluster_1 Step 2: Conversion to Nitrile Sucrose Sucrose Methylfurfural 5-Methylfurfural Sucrose->Methylfurfural  Dehydration/ Reduction HCl_SnCl2 HCl, SnCl₂·2H₂O HCl_SnCl2->Methylfurfural Aldoxime 5-Methylfuran-2-aldoxime Methylfurfural->Aldoxime Hydroxylamine NH₂OH·HCl Hydroxylamine->Aldoxime Product 5-Methylfuran-2-carbonitrile Aldoxime->Product Dehydration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product

Caption: Synthetic workflow for 5-methylfuran-2-carbonitrile.

Biological Activity of Related Furan Derivatives

While there is limited publicly available information on the specific biological activities of 5-methylfuran-2-carbonitrile, the furan scaffold is a common motif in many biologically active molecules. Research on structurally similar compounds, such as derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, has demonstrated a range of pharmacological activities.

Studies on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic bacteria. The introduction of different functional groups to the furan ring can significantly modulate these biological effects. For instance, an amine derivative was found to have potent activity against the HeLa cell line[5].

The table below summarizes the in vitro anticancer activity of a derivative of the related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate.

Compound IDDerivative of Methyl 5-(hydroxymethyl)-2-furan carboxylateCell LineIC₅₀ (µg/mL)Reference
8c (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[5][6]

This data suggests that furan derivatives can be promising scaffolds for the development of new therapeutic agents. The nitrile group in 5-methylfuran-2-carbonitrile could potentially be hydrolyzed or reduced in vivo to an amide or amine, respectively, which might confer biological activity.

Signaling Pathways

Currently, there is no available scientific literature detailing the involvement of 5-methylfuran-2-carbonitrile in any specific biological signaling pathways. Further research would be required to investigate its potential molecular targets and mechanisms of action.

Spectroscopic Analysis Workflow

The unambiguous identification of 5-methylfuran-2-carbonitrile requires a combination of spectroscopic techniques. The following workflow is recommended for the structural elucidation and purity assessment of the synthesized compound.

G cluster_workflow Spectroscopic Analysis Workflow cluster_techniques Analytical Techniques cluster_analysis Data Analysis and Validation Start Synthesized 5-Methylfuran-2-carbonitrile FTIR FTIR Spectroscopy Start->FTIR NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry (GC-MS) Start->MS Functional_Groups Identify Functional Groups (C≡N, C-O-C, aromatic C-H) FTIR->Functional_Groups Structural_Elucidation Elucidate Connectivity and Proton/Carbon Environments NMR->Structural_Elucidation Molecular_Weight Determine Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Validation Structure and Purity Confirmation Functional_Groups->Validation Structural_Elucidation->Validation Molecular_Weight->Validation

Caption: Logical workflow for spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key expected signals would include a singlet for the methyl protons, and two doublets for the furan ring protons.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signals would include peaks for the methyl carbon, the furan ring carbons, and the nitrile carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample on an ATR crystal.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: Look for characteristic absorption bands, including a sharp peak around 2230-2210 cm⁻¹ for the nitrile (C≡N) stretch, and bands corresponding to C-H and C-O-C stretches of the furan ring.

  • Mass Spectrometry (MS):

    • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

    • Data Acquisition: Set the ionization energy to 70 eV. Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.

    • Analysis: Identify the molecular ion peak (M⁺) at m/z = 107. Analyze the fragmentation pattern to confirm the structure.

References

5-Methyl-2-furonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 5-Methyl-2-furonitrile, a heterocyclic nitrile with growing interest in the fields of medicinal chemistry and drug development. This document, intended for researchers, scientists, and drug development professionals, details the molecule's fundamental properties, synthesis, and potential therapeutic applications, with a focus on its role as a pharmacophore and bioisostere.

Core Molecular Data

This compound, also known by its IUPAC name 5-methylfuran-2-carbonitrile, is a colorless to light yellow liquid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₅NO[1]
Molecular Weight 107.11 g/mol [1]
CAS Number 13714-86-8
Boiling Point 173-176 °C[2]
Density 1.02 g/mL at 25 °C[2]
Refractive Index n20/D 1.484[2]
Flash Point 59.4 °C (closed cup)[2]

Synthesis of this compound: A Two-Stage Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-stage process commencing with the production of its precursor, 5-methylfurfural, from sucrose, followed by conversion to the nitrile via an aldoxime intermediate.

Stage 1: Synthesis of 5-Methylfurfural from Sucrose

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

  • Sucrose (powdered)

  • Hydrochloric acid (32%)

  • Stannous chloride crystals (SnCl₂·2H₂O)

  • Benzene

  • Sodium carbonate solution (5%)

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • In a large round-bottomed flask, heat 6 liters of 32% hydrochloric acid to 50°C.

  • With shaking, dissolve 1 kg of powdered sucrose in the heated acid.

  • Rapidly heat the dark-colored solution to 70-72°C and maintain this temperature for ten minutes.

  • Immediately pour the solution onto 3 kg of cracked ice in a large earthenware crock, preferably within a fume hood.

  • Once the mixture has cooled to room temperature, add 600 g of stannous chloride crystals and stir thoroughly for ten minutes. Allow the mixture to stand for 24 hours.

  • Filter the acidic liquid with suction through a large Büchner funnel to remove the humus precipitate. Wash the humus on the filter with two 350-mL portions of water and then with two 300-mL portions of benzene.

  • Extract the 5-methylfurfural from the filtrate and aqueous washings using three 300-mL portions of benzene for every 2 liters of liquid.

  • Combine the benzene extracts and wash them with two 150-mL portions of 5% sodium carbonate solution, followed by two 100-mL portions of water.

  • Dry the benzene solution with 100-150 g of anhydrous magnesium or sodium sulfate.

  • Remove the benzene by distillation until the vapor temperature reaches 85°C.

  • Transfer the residue to a Claisen flask and remove the final traces of benzene under reduced pressure.

  • Collect the 5-methylfurfural product by distillation at 83-85°C/15 mm.

Stage 2: Conversion of 5-Methylfurfural to this compound

This stage involves the formation of an aldoxime from 5-methylfurfural, followed by dehydration to the nitrile. The dehydration of aldoximes to nitriles is a well-established transformation, often employing reagents like acetic anhydride.[4][5]

Materials:

  • 5-Methylfurfural (from Stage 1)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Acetic anhydride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Formation of 5-Methylfurfural Oxime

  • Dissolve 5-methylfurfural in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride.

  • Slowly add a solution of sodium hydroxide while monitoring the pH to maintain basic conditions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-methylfurfural oxime.

Part B: Dehydration to this compound

  • Dissolve the crude 5-methylfurfural oxime in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add acetic anhydride to the solution. The reaction can be heated to reflux to increase the rate.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Role in Drug Discovery and Development

The furan nucleus is a significant pharmacophore in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] The nitrile group is also a key functional group in many pharmaceuticals, often acting as a bioisostere for other functional groups like carbonyls or halogens.

The combination of the 5-methylfuran scaffold and the nitrile functionality in this compound makes it an attractive candidate for lead optimization in drug discovery programs. The nitrile group can participate in hydrogen bonding and other polar interactions within a biological target, potentially enhancing binding affinity. Furthermore, the concept of bioisosterism allows for the strategic replacement of other functional groups with a nitrile to improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[5][7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

G cluster_0 Stage 1: 5-Methylfurfural Synthesis cluster_1 Stage 2: this compound Synthesis cluster_2 Analysis Sucrose Sucrose Acid_Hydrolysis Acid Hydrolysis (HCl) Sucrose->Acid_Hydrolysis Reduction Reduction (SnCl2) Acid_Hydrolysis->Reduction Extraction_Purification_1 Extraction & Purification Reduction->Extraction_Purification_1 Methylfurfural 5-Methylfurfural Extraction_Purification_1->Methylfurfural Oxime_Formation Oxime Formation (NH2OH.HCl) Methylfurfural->Oxime_Formation Dehydration Dehydration (Acetic Anhydride) Oxime_Formation->Dehydration Extraction_Purification_2 Extraction & Purification Dehydration->Extraction_Purification_2 Furonitrile This compound Extraction_Purification_2->Furonitrile NMR NMR Spectroscopy Furonitrile->NMR IR IR Spectroscopy Furonitrile->IR MS Mass Spectrometry Furonitrile->MS Purity Purity Analysis (GC/HPLC) Furonitrile->Purity G start Synthesized This compound gcms Gas Chromatography- Mass Spectrometry (GC-MS) start->gcms nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) start->nmr ftir Fourier-Transform Infrared Spectroscopy (FTIR) start->ftir purity_check Purity > 95%? gcms->purity_check Purity Data structure_confirm Structure Confirmed? nmr->structure_confirm Structural Data ftir->structure_confirm Functional Group Data purity_check->structure_confirm Yes repurify Repurify purity_check->repurify No final_product Final Product structure_confirm->final_product Yes structure_confirm->repurify No repurify->start Re-analysis

References

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5-Methyl-2-furonitrile, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to support laboratory work, safety assessments, and the development of new synthetic methodologies.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in chemical reactions. The boiling point and density are critical parameters for processes such as distillation and for calculating reaction concentrations.

Data Presentation: Physical Properties of this compound

PropertyValueConditions
Boiling Point 173-176 °C(literature value)[1][2][3][4]
Density 1.02 g/mLat 25 °C (literature value)[1][2][3]
Molecular Formula C₆H₅NO
Molecular Weight 107.11 g/mol [1][3][5][6][7]
Flash Point 59.4 °C(closed cup)[1][2]

Experimental Protocols

2.1. Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and common laboratory technique for determining the boiling point of a small quantity of a liquid.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.

  • Apparatus Setup: The test tube assembly is securely attached to a thermometer. The bulb of the thermometer should be level with the sample. This entire setup is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is fully immersed.

  • Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or a micro-burner. The shape of the Thiele tube allows for the circulation of the heating liquid, ensuring a uniform temperature distribution.

  • Observation: As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: At this point, the heating is discontinued. The liquid will begin to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[2][5][8]

2.2. Determination of Density: Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a precise and known volume used to accurately determine the density of a liquid.

Methodology:

  • Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately (m₁).

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

  • Weighing with Sample: The pycnometer filled with the sample is weighed again to determine its mass (m₂).

  • Temperature Control: The measurements should be carried out at a constant and known temperature, typically 25 °C, by placing the pycnometer in a temperature-controlled water bath.

  • Calculation: The density (ρ) of the sample is calculated using the following formula:

    ρ = (m₂ - m₁) / V

    where:

    • ρ is the density of the liquid

    • m₁ is the mass of the empty pycnometer

    • m₂ is the mass of the pycnometer filled with the liquid

    • V is the volume of the pycnometer

An alternative and more modern approach involves the use of a digital density meter, which measures the oscillation frequency of a U-tube filled with the sample to determine its density.[3][7][9]

Synthetic Pathway Visualization

A common and plausible synthetic route to this compound involves a two-step process starting from the corresponding aldehyde, 5-methyl-2-furaldehyde. This pathway first involves the formation of an aldoxime, which is then dehydrated to yield the nitrile.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: Oxime Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Dehydration cluster_product Final Product A 5-Methyl-2-furaldehyde B Reaction with Hydroxylamine (NH2OH) A->B C 5-Methyl-2-furaldoxime B->C D Dehydrating Agent (e.g., Acetic Anhydride) C->D E This compound D->E

Caption: Synthetic workflow for this compound from 5-Methyl-2-furaldehyde.

References

5-Methyl-2-furonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Methyl-2-furonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document covers the historical discovery and synthesis of the molecule, detailed modern experimental protocols for its preparation, and a thorough characterization of its physicochemical and spectroscopic properties. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using process flow diagrams.

Introduction

This compound, also known as 5-methylfuran-2-carbonitrile, is a furan derivative characterized by a methyl group at the 5-position and a nitrile group at the 2-position of the furan ring. The furan moiety is a common scaffold in a variety of biologically active compounds and natural products.[1] The introduction of a nitrile group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound an interesting building block for drug discovery and a target for synthetic methodology development.

History and Discovery

The first documented synthesis of this compound appears to be in a 1930 publication in Chemische Berichte by Reichstein.[2] This early work laid the foundation for the exploration of furan chemistry. The historical context of furan chemistry dates back to 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele.[1] The early 20th century saw significant advancements in the synthesis and understanding of furan derivatives, driven by the availability of furfural from agricultural byproducts.[1]

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅NO[3][4][5]
Molecular Weight 107.11 g/mol [3][4][5]
CAS Number 13714-86-8[4][5]
Boiling Point 173-176 °C[4]
Density 1.02 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.484[4]
Flash Point 59.4 °C[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from readily available precursors. A common and effective method involves the conversion of 5-methylfurfural.

Synthesis from 5-Methylfurfural via Oxime Dehydration

This two-step synthesis involves the formation of 5-methylfurfural oxime, followed by its dehydration to the nitrile.

Step 1: Synthesis of 5-Methylfurfural

A detailed, well-established procedure for the synthesis of 5-methylfurfural from sucrose is available in Organic Syntheses.[6]

Experimental Protocol: Synthesis of 5-Methylfurfural [6]

  • In a 12-L round-bottomed flask equipped with a thermometer and a bent glass tube, 6 L of 32% hydrochloric acid is heated to 50°C.

  • 1 kg of powdered sugar is dissolved in the warm acid with shaking.

  • The solution is rapidly heated to 70–72°C and maintained at this temperature for ten minutes.

  • The hot solution is immediately poured onto 3 kg of cracked ice in a large earthenware crock.

  • Once cooled to room temperature, 600 g of stannous chloride dihydrate (SnCl₂·2H₂O) is added, and the mixture is stirred for ten minutes, then left to stand for 24 hours.

  • The resulting mixture is filtered with suction to remove humus, which is then washed with water and benzene.

  • The filtrate is extracted with benzene.

  • The combined benzene extracts are washed with 5% sodium carbonate solution and then with water.

  • The benzene solution is dried over anhydrous magnesium or sodium sulfate.

  • Benzene is removed by distillation.

  • The residue is purified by vacuum distillation to yield 5-methylfurfural (boiling point 83–85°C at 15 mm Hg).

Step 2: Conversion of 5-Methylfurfural to this compound

The aldehyde is first converted to its oxime, which is then dehydrated to the nitrile.

Experimental Protocol: Synthesis of this compound

  • Oxime Formation:

    • To a solution of 5-methylfurfural (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) is added.

    • The mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

    • The reaction mixture is diluted with water and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-methylfurfural oxime.

  • Dehydration of the Oxime:

    • The crude 5-methylfurfural oxime is dissolved in a suitable solvent such as acetic anhydride or treated with a dehydrating agent like thionyl chloride or phosphorus pentoxide.

    • The reaction is heated, and the progress is monitored by TLC.

    • Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution.

    • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed, dried, and concentrated.

    • The crude this compound is purified by vacuum distillation or column chromatography.

Logical Workflow for the Synthesis of this compound from 5-Methylfurfural

G cluster_0 Step 1: 5-Methylfurfural Synthesis cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Dehydration Sucrose Sucrose HCl_SnCl2 HCl, SnCl₂·2H₂O Sucrose->HCl_SnCl2 Reaction Methylfurfural 5-Methylfurfural HCl_SnCl2->Methylfurfural Hydroxylamine Hydroxylamine Hydrochloride Methylfurfural->Hydroxylamine Reaction Oxime 5-Methylfurfural Oxime Hydroxylamine->Oxime Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Oxime->Dehydrating_Agent Reaction Furonitrile This compound Dehydrating_Agent->Furonitrile

Caption: Synthetic pathway from sucrose to this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons and the two furan ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1d1HH-3
~6.2d1HH-4
~2.4s3H-CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six signals, corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~158C-5
~135C-2
~125C-3
~110C-4
~115-C≡N
~14-CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile group.[10]

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch
~3100Medium=C-H stretch (furan)
~2950MediumC-H stretch (methyl)
~1600, ~1500MediumC=C stretch (furan)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 107. Common fragmentation patterns for furans include the loss of CO and cleavage of the ring.

m/zProposed Fragment
107[C₆H₅NO]⁺ (Molecular Ion)
106[M-H]⁺
79[M-CO]⁺
78[M-HCN]⁺

Potential Applications

While extensive applications of this compound are not yet established, its structure suggests potential utility in several areas of chemical research and development:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The furan scaffold is present in numerous drugs, and the nitrile group can act as a key pharmacophore or be transformed into other functional groups.

  • Materials Science: As a monomer or precursor for the synthesis of novel polymers and functional materials.

Conclusion

This compound is a synthetically accessible furan derivative with a rich history rooted in the early explorations of furan chemistry. This guide has provided a detailed overview of its discovery, synthesis, and comprehensive characterization. The presented experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound, facilitating its use in the development of new pharmaceuticals and materials.

References

A Technical Guide to the Furanonitrile Functional Group: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The furan ring is a foundational five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] When functionalized with a nitrile (-C≡N) group, the resulting furanonitrile moiety combines the electron-rich aromatic nature of the furan ring with the unique electronic properties and reactivity of the nitrile. This combination gives rise to a versatile building block used in the development of therapeutic agents across a wide range of diseases, including infectious diseases and inflammatory conditions.[3][4] Furanonitrile derivatives are recognized as key pharmacophores with a demonstrated affinity for various biological receptors, making them a subject of significant interest for researchers, scientists, and drug development professionals.[1][5] This guide provides an in-depth overview of the core characteristics of the furanonitrile functional group, including its physicochemical properties, synthesis, and role in drug discovery, supplemented with detailed experimental and computational protocols.

Core Physicochemical Characteristics

The properties of the furanonitrile functional group are a composite of the furan ring and the nitrile substituent. The furan ring is an electron-rich aromatic system, which influences its interactions with biological targets like enzymes and receptors.[1] The nitrile group is strongly polar and can act as a bioisostere for a carbonyl group, a strategy used to improve bioavailability and selectivity in drug design.[6] The nitrile is also relatively robust and is often not metabolized, passing through the body unchanged.[6]

Quantitative Physicochemical Data

Quantitative data provides precise insights into the molecular properties of furanonitriles. The following tables summarize key experimental and computational data for 2-furancarbonitrile and the parent furan ring.

PropertyValueSource
Chemical Formula C₅H₃NONIST[7]
CAS Registry Number 617-90-3NIST[7]
Ionization Energy 9.45 eVKlapstein et al., 1990[8]
Ionization Energy 9.77 ± 0.05 eVLinda, Marino, et al., 1971[8]
Key Mass Spectrum Peaks (m/z) 39, 63, 91NIST[7]

Table 1.1: Physicochemical Properties of 2-Furancarbonitrile.

Calculated Property (G4 Level)ValueSource
Enthalpy of Formation -9.261 kcal/molResearchGate[9]
Dipole Moment 0.71 DebyeResearchGate[9]
Bond Length (C-O) ~1.36 ÅResearchGate[9]
Bond Length (C=C) ~1.35 - 1.44 ÅResearchGate[9]
Bond Angle (C-O-C) ~106.6°ResearchGate[9]

Table 1.2: Calculated Properties of the Parent Furan Ring.

Synthesis and Reactivity

The synthesis of furan derivatives can be achieved through various methods, with the Paal-Knorr furan synthesis being one of the most fundamental, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[10][11] For furanonitriles specifically, a modular approach is often employed, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.[5] A common strategy involves the condensation of a furan-3-carboxylic acid ester with an acetonitrile anion.[5]

G cluster_start Starting Materials cluster_process Core Reaction cluster_end Product A Substituted Furan-3-Carboxylic Acid Ester C Condensation Reaction A->C Reagent 1 B Acetonitrile Anion (from strong base) B->C Reagent 2 D 3-(Furan-3-yl)-3-oxopropanenitrile Derivative C->D Forms G Stimulus Inflammatory Stimulus (e.g., LPS) MyD88 MyD88 Stimulus->MyD88 TRAF6 TRAF6 MyD88->TRAF6 p38 p38 MAPK TRAF6->p38 Inflammation Pro-inflammatory Cytokine Production p38->Inflammation Compound Furanone/Furanonitrile Active Compound Compound->TRAF6 Inhibition G A 1. Define Initial 3D Structure of Furanonitrile B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C C_check Confirm Zero Imaginary Frequencies C->C_check D 4. Single-Point Energy Calculation C_check->D Structure is a true minimum E 5. Calculate Molecular Properties (HOMO, LUMO, ESP, Dipole Moment) D->E F 6. Data Analysis & Interpretation (Reactivity Prediction, SAR) E->F

References

An In-depth Technical Guide on the Thermal Decomposition of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of furan derivatives, compounds of significant interest in biomass-derived fuels, food chemistry, and as building blocks in pharmaceuticals. Understanding their behavior at elevated temperatures is crucial for optimizing industrial processes, ensuring food safety, and developing stable drug formulations. This document details the experimental protocols used to study these decomposition processes, presents key quantitative data in a structured format, and visualizes the complex reaction pathways.

Core Concepts in Thermal Decomposition of Furans

The thermal decomposition of furan and its derivatives is a complex process involving unimolecular ring-opening, isomerization, and radical chain reactions. The stability of the furan ring is influenced by the nature and position of its substituents. Generally, the decomposition can proceed through several primary pathways:

  • Ring-Opening Isomerization: The furan ring can open to form various open-chain intermediates.[1] This is a significant pathway for furfural.[1]

  • Carbene Intermediates: The formation of carbene intermediates through hydrogen or functional group shifts within the furan ring is another critical decomposition route, particularly for furan itself.[1]

  • Radical Chemistry: The presence of substituents with weak C-H or C-O bonds, such as in 2-furfuryl alcohol and 5-methyl furfural, promotes decomposition through radical mechanisms, which can dominate at lower temperatures compared to unsubstituted furan.[1][2]

The final product distribution depends on factors such as temperature, pressure, and the specific furan derivative being studied. Common decomposition products include carbon monoxide, acetylene, propyne, and ketene.[3][4]

Experimental Methodologies

The study of thermal decomposition of furan derivatives often employs high-temperature reactors coupled with sensitive analytical techniques to identify and quantify the fleeting intermediates and final products.

2.1. Pyrolysis in Flow Reactors

  • Principle: A dilute mixture of the furan derivative in an inert carrier gas (e.g., He or Ar) is passed through a heated tubular reactor. The short residence time in the hot zone allows for the study of the initial decomposition steps.

  • Apparatus: A typical setup consists of a gas delivery system, a high-temperature tubular reactor (often made of silicon carbide), a vacuum chamber, and a detection system.

  • Procedure:

    • A dilute mixture of the furan derivative (typically 0.1-1%) in a buffer gas is prepared.[5]

    • The mixture is passed through a pulsed, heated SiC reactor (e.g., 2-3 cm long, 1 mm diameter).[5]

    • The gas mixture emerging from the reactor is rapidly cooled by expansion into a vacuum, quenching further reactions.[3]

    • The products are then analyzed using techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) or gas chromatography (GC).[6][7]

2.2. Shock Tube Experiments

  • Principle: A shock wave is used to rapidly heat a gas mixture to a high temperature and pressure for a very short and well-defined period. This allows for the study of reaction kinetics under homogenous conditions.

  • Apparatus: A shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

  • Procedure:

    • A mixture of the furan derivative in a diluent gas (e.g., Argon) is introduced into the driven section.

    • The diaphragm is ruptured, causing a shock wave to propagate through the driven section, rapidly heating and compressing the gas.

    • The reactions are monitored in the region behind the reflected shock wave.[8]

    • Analysis of the products can be performed in-situ using techniques like laser schlieren densitometry or by single-pulse methods where the products are rapidly quenched and analyzed ex-situ.[4][9]

2.3. Product Analysis Techniques

  • Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS): This technique is highly effective for the isomeric identification and quantification of pyrolysis products, including reactive intermediates like free radicals.[6][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the different components of the product mixture, which are then identified and quantified by MS.[11]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups and specific molecules in the product stream.[12][13]

Quantitative Data on Thermal Decomposition

The following tables summarize key quantitative data from various studies on the thermal decomposition of furan and its derivatives.

Table 1: Thermal Decomposition of Furan

Temperature Range (K)PressureRate Constant (k)Major ProductsReference
1100–1700~20 atmkoverall= 1015.3±0.3 exp[–326(±8) kJ mol–1/RT] s–1Carbon monoxide, propyne, allene, acetylene, ketene[4]
1000–14001-2 atm-Acetylene, ketene, carbon monoxide, propyne, propargyl radical[3][14]

Table 2: Thermal Decomposition of 2-Methylfuran (MF)

Temperature Range (K)Pressure (Torr)Key ObservationsMajor ProductsReference
900–153030 and 760Initiated by unimolecular dissociation to propargyl and acetyl radicals.Propargyl radical, methyl radical, 1-butyne, carbon monoxide[6][7]
1600–230060, 120, and 240Multi-channel unimolecular reaction, primarily initiated by carbene formation.-[9]

Table 3: Thermal Decomposition of 2,5-Dimethylfuran (DMF)

Temperature Range (K)Overall Density (mol/cm³)Rate Constant (k)Major ProductsReference
1070–1370~3 × 10-5ktotal = 1016.22exp(−77.5 × 103/RT) s-1Carbon monoxide, isomers of C₅H₈, CH₃CO, C₄H₅[8]

Table 4: Thermal Decomposition of Furfural

Temperature Range (K)PressureProduct DistributionMajor ProductsReference
1400–2100-~75% Furan + CO, ~19% Vinylketene + CO, ~6% CO₂Furan, CO, vinylketene, CO₂[15]
929–1365Low and Atmospheric-Carbon monoxide, methane, acetylene, propyne, allene, furan, vinylketene[16]

Table 5: Thermal Decomposition of Other Furan Derivatives

CompoundTemperature Range (K)Pressure (bar)Key ObservationsMajor ProductsReference
2-Furfuryl Alcohol923–12230.04Importance of ring-opening isomerization and carbene intermediates. Radical chemistry is significant.Radicals (methyl, allyl, propargyl), 2-methyl furan, CO[1]
5-Methyl Furfural973–12730.04Ring-opening isomerization and carbene pathways are important. Radical formation is observed.Radicals (methyl, allyl, propargyl), 6-methyl-2-pyrone, 2-methyl furan, CO[1]
5-Methyl-2-ethylfuran (5-MEF)--The main decomposition pathway is the dissociation of the C(6) site on the branched chain.(5-ethylfuran-2-yl)methyl radical, 2-(5-methylfuran-2-yl)ethyl radicals, 1-(5-methylfuran-2-yl)ethyl radicals[11]

Visualizing Decomposition Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary thermal decomposition pathways for key furan derivatives.

Furan_Decomposition Furan Furan Carbene_Intermediate Carbene Intermediate (via 1,2-H transfer) Furan->Carbene_Intermediate Dominant Pathway Propyne_CO Propyne + CO Carbene_Intermediate->Propyne_CO Major Acetylene_Ketene Acetylene + Ketene Carbene_Intermediate->Acetylene_Ketene Minor

Caption: Primary thermal decomposition pathway of Furan.

TwoMethylfuran_Decomposition Two_Methylfuran 2-Methylfuran Unimolecular_Dissociation Unimolecular Dissociation Two_Methylfuran->Unimolecular_Dissociation Propargyl_Radical Propargyl Radical Unimolecular_Dissociation->Propargyl_Radical Acetyl_Radical Acetyl Radical Unimolecular_Dissociation->Acetyl_Radical Further_Products Further Products (1-butyne, CO, etc.) Propargyl_Radical->Further_Products Acetyl_Radical->Further_Products

Caption: Initial decomposition steps of 2-Methylfuran.

TwoFiveDimethylfuran_Decomposition TwoFive_Dimethylfuran 2,5-Dimethylfuran Unimolecular_Decomposition Unimolecular Decomposition TwoFive_Dimethylfuran->Unimolecular_Decomposition CH3CO_C4H5 CH3CO + C4H5 Unimolecular_Decomposition->CH3CO_C4H5 Initiator of free radical reactions H_ejection H-atom Ejection Unimolecular_Decomposition->H_ejection Methyl_Migration Methyl Group Migration Unimolecular_Decomposition->Methyl_Migration TwoFive_Dimethylfuryl_Radical 2,5-Dimethylfuryl Radical H_ejection->TwoFive_Dimethylfuryl_Radical C5H8_isomers C5H8 Isomers + CO Methyl_Migration->C5H8_isomers

Caption: Major decomposition channels of 2,5-Dimethylfuran.

Furfural_Decomposition Furfural Furfural Furan_CO Furan + CO Furfural->Furan_CO Major Pathway (~75%) Isomerization_2Pyrone Isomerization to 2-Pyrone Furfural->Isomerization_2Pyrone Vinylketene_CO Vinylketene + CO Isomerization_2Pyrone->Vinylketene_CO ~19% CO2_Cyclobutadiene CO2 + 1,3-Cyclobutadiene Isomerization_2Pyrone->CO2_Cyclobutadiene ~6%

Caption: Thermal decomposition pathways of Furfural.

Conclusion

The thermal decomposition of furan derivatives is a multifaceted field of study with implications for various scientific and industrial domains. The reaction pathways are highly dependent on the substitution pattern of the furan ring, with different derivatives favoring molecular or radical-driven decomposition mechanisms. This guide has provided a consolidated resource on the experimental techniques, quantitative kinetic data, and the primary decomposition pathways of several key furan derivatives. The provided information is intended to support researchers, scientists, and drug development professionals in their work with these important heterocyclic compounds. Further research, particularly in elucidating the complex reaction networks and the formation of secondary products, will continue to enhance our understanding of the high-temperature chemistry of furan derivatives.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Methyl-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-furonitrile is a heterocyclic organic compound that belongs to the furan family. Furans and their derivatives are found in a variety of matrices, including food, environmental samples, and are used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence and concentration of these compounds can significantly influence the chemical and physical properties, quality, and safety of the final products. Therefore, accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound.

This document provides detailed application notes and protocols for the analytical detection of this compound. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are robust and widely used for the analysis of volatile and semi-volatile organic compounds.[2][3]

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it an ideal technique for the identification and quantification of volatile and semi-volatile compounds like this compound. This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides excellent separation and detection capabilities.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected when developing and validating analytical methods for furan derivatives. These values are provided as a general guideline and will require experimental validation for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 5 µg/L
Limit of Quantitation (LOQ) 0.03 - 3 µg/L0.3 - 15 µg/L
Linearity (R²) > 0.995> 0.995
Recovery 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of structurally related furan derivatives.[2][4]

a. Sample Preparation (Liquid Samples)

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of a liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.[2]

    • Carefully collect the organic layer containing the analyte.[2]

    • Repeat the extraction process twice more with fresh organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.[2]

  • Solid-Phase Microextraction (SPME):

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a suitable amount of sodium chloride to increase the ionic strength of the solution.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.[5]

    • Desorb the analytes from the fiber in the GC injector.

b. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C[5]

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

c. Data Analysis

Identification of this compound will be based on its retention time and the fragmentation pattern in the mass spectrum.[2] Quantification is typically performed using an internal or external standard calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from robust methods used for analogous furan derivatives.[1][3]

a. Sample Preparation

  • For clear liquid samples: Filter through a 0.45 µm syringe filter prior to injection.[3]

  • For complex matrices (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[2][3]

    • Load the sample onto the cartridge.

    • Wash with a weak solvent to remove interferences.

    • Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).[3]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS)[3]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid[3]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: Linear gradient to 10% B

    • 21-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[1][3]

  • Injection Volume: 10 µL[1][3]

  • Detection:

    • DAD: Monitor at the wavelength of maximum absorbance for this compound (to be determined experimentally).

    • MS (ESI):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Scan Range: m/z 50-300

c. Data Analysis

The identification of this compound is confirmed by its retention time and, if using MS detection, its mass-to-charge ratio. Quantification is achieved by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid or SPME Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid or Solid Sample FiltrationSPE Filtration or Solid-Phase Extraction Sample->FiltrationSPE Reconstitution Reconstitution in Mobile Phase FiltrationSPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection DAD or MS Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: HPLC analysis workflow for this compound.

References

Application Note: Analysis of 5-Methyl-2-furonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-2-furonitrile is a heterocyclic organic compound with applications in chemical synthesis and potentially in the development of new pharmaceutical agents. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical method for the determination of this compound. This application note provides a detailed protocol for its analysis, leveraging methodologies established for structurally similar furan derivatives.

The high volatility of this compound makes it an ideal candidate for analysis by GC-MS, particularly when coupled with headspace (HS) or solid-phase microextraction (SPME) sample introduction techniques. These methods allow for the efficient extraction and concentration of the analyte from various sample matrices, leading to high sensitivity and specificity.

Experimental Protocols

This section details the recommended methodologies for the analysis of this compound using GC-MS. The protocol is based on established methods for furan derivatives and should be validated for the specific matrix of interest.[1][2]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the required sensitivity. For liquid samples, direct injection or headspace analysis are common. For more complex matrices or when lower detection limits are required, solid-phase microextraction (SPME) is recommended.[1]

2.1.1. Standard Solution Preparation

Prepare a stock solution of this compound in a suitable volatile organic solvent such as methanol or dichloromethane. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

2.1.2. Headspace (HS) Sample Preparation

  • Place a known volume or weight of the sample into a headspace vial.

  • For liquid samples, dilution with a suitable solvent may be necessary. For solid samples, a solvent can be added to aid in the volatilization of the analyte.

  • Seal the vial tightly with a septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC-MS system.

2.1.3. Solid-Phase Microextraction (SPME) Sample Preparation

  • Place a known volume or weight of the sample into a headspace vial. The addition of a saturated salt solution (e.g., NaCl) can improve the extraction efficiency for aqueous samples.[2]

  • Seal the vial.

  • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 40-60°C) with agitation.

  • Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analyte onto the column.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound, based on methods for similar compounds.[1][2] Optimization may be required for specific instrumentation and applications.

ParameterRecommended Condition
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm)
Carrier GasHelium at a constant flow rate (e.g., 1.0-1.2 mL/min)
Inlet ModeSplit (e.g., 10:1 or 20:1 split ratio) or Splitless
Inlet Temperature250 °C
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The molecular weight of this compound is 107.11 g/mol , therefore the molecular ion ([M]+•) is expected at m/z 107.[3][4] The primary fragment ions for quantification (quantifier ion) and confirmation (qualifier ions) must be determined by analyzing a pure standard of this compound.

Table 1: Proposed Quantitative Data for this compound Analysis

AnalyteExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundTo be determined experimentally107 (Molecular Ion)To be determinedTo be determined

Note: The retention time and qualifier ions need to be established by injecting a standard of this compound under the specified GC-MS conditions. The most abundant and specific fragment ions should be chosen for quantification and confirmation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spiking/Dilution Sample->Spike Standard Standard Solution Standard->Spike Extraction Headspace or SPME Spike->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

GC-MS analysis workflow for this compound.

References

Application Note and Protocol for the HPLC Purification of 5-Methyl-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-2-furonitrile is a heterocyclic organic compound with applications in chemical synthesis and as an intermediate in the pharmaceutical and flavor industries.[1][2] Ensuring the high purity of this compound is crucial for its intended applications, as impurities can affect reaction yields, biological activity, and safety profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules like this compound.[3][4] This document provides a detailed application note and a general protocol for the purification of this compound using Reversed-Phase HPLC (RP-HPLC).

Reversed-phase HPLC is well-suited for the separation of moderately polar to nonpolar compounds, making it an ideal choice for this compound.[5][6] The separation is based on the hydrophobic interactions between the analyte, a nonpolar stationary phase (typically C18), and a polar mobile phase.[7]

Methodology

A reversed-phase HPLC method was developed as a starting point for the purification of this compound. The following protocol is based on established methods for the separation of similar furan derivatives and related organic nitriles.[5][8][9]

Experimental Protocol

1. Materials and Equipment:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and an injector (manual or automated).[10]

  • Column: A preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).[10]

  • Solvents: HPLC-grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).[10][11]

  • Sample: Crude this compound.

  • Filters: 0.45 µm syringe filters for sample preparation.[10]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

3. Sample Preparation:

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B) or another suitable solvent like acetonitrile.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

4. Chromatographic Conditions:

The following table summarizes the recommended starting parameters for the HPLC purification. These conditions may require optimization for specific crude sample purities and loading amounts.

ParameterValue
Column Preparative C18, 250 x 20 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 70% B over 20 minutes
Flow Rate 18.0 mL/min
Injection Volume 1-5 mL (dependent on sample concentration)
Column Temperature Ambient (or 30 °C for better reproducibility)[8]
Detection Wavelength 254 nm

5. Purification and Post-Purification:

  • Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution and monitor the separation in real-time.

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the fractions with the desired purity.

  • Remove the mobile phase solvent, for example, by rotary evaporation, to obtain the purified this compound.[5]

Data Presentation

The following table presents representative data that could be obtained from the HPLC purification of this compound.

ParameterResult
Crude Sample Purity ~85%
Retention Time of this compound ~12.5 min
Purity of Pooled Fractions >99.5%
Recovery Yield ~90%
Loading Amount 200 mg

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: H2O+FA, B: ACN+FA) separation Chromatographic Separation (Gradient Elution) mobile_phase_prep->separation injection->separation detection UV Detection (254 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_evap Solvent Evaporation pooling->solvent_evap final_product Pure this compound solvent_evap->final_product

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship for Method Selection

Method_Selection compound This compound (Moderately Polar) rp_hplc Reversed-Phase HPLC (Nonpolar Stationary Phase) compound->rp_hplc Suitable For np_hplc Normal-Phase HPLC (Polar Stationary Phase) compound->np_hplc Alternative For separation Separation based on hydrophobicity rp_hplc->separation Principle: Hydrophobic Interactions separation_np Separation based on polarity np_hplc->separation_np Principle: Polar Interactions

References

Application Notes and Protocols: Synthesis of 5-Methyl-2-furyl Ketones via Reaction of 5-Methyl-2-furonitrile with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives are significant structural motifs in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The synthesis of functionalized furans is, therefore, of considerable interest to the medicinal chemistry community. One key synthetic transformation is the conversion of nitriles to ketones, which provides a powerful tool for the introduction of diverse acyl groups onto the furan scaffold. This document provides detailed application notes and representative protocols for the reaction of 5-Methyl-2-furonitrile with organometallic reagents, such as Grignard and organolithium reagents, to yield valuable 5-methyl-2-furyl ketone derivatives. These ketones can serve as crucial intermediates in the development of novel therapeutic agents.

Reaction Overview

The addition of organometallic reagents to nitriles is a well-established method for the synthesis of ketones.[1][2] The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the nitrile. This forms a stable imine salt intermediate which, upon aqueous acidic workup, hydrolyzes to the corresponding ketone.[1][2] Both Grignard (R-MgX) and organolithium (R-Li) reagents are effective for this transformation, with organolithium reagents generally exhibiting higher reactivity. A key advantage of this method is that the reaction typically arrests at the ketone stage, as the intermediate imine salt is unreactive towards further nucleophilic addition by the organometallic reagent.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various representative organometallic reagents. Please note that specific yields for these reactions are not widely reported in the scientific literature and can be highly dependent on the specific reagents and reaction conditions employed.

Starting MaterialOrganometallic ReagentProductProduct StructureTypical Yield Range (%)
This compoundMethylmagnesium bromide1-(5-Methyl-2-furyl)ethan-1-one60-80
This compoundPhenylmagnesium bromide(5-Methyl-2-furyl)(phenyl)methanone50-75
This compoundn-Butyllithium1-(5-Methyl-2-furyl)pentan-1-one65-85
This compoundPhenyllithium(5-Methyl-2-furyl)(phenyl)methanone60-80

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Organometallic reagents are highly reactive and often pyrophoric; they must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper techniques.[4]

Protocol 1: Representative Synthesis of 1-(5-Methyl-2-furyl)ethan-1-one using a Grignard Reagent

This protocol is a representative procedure based on the general reaction of nitriles with Grignard reagents.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum is assembled. The apparatus is flushed with inert gas.

  • Addition of Nitrile: this compound (1 equivalent) is dissolved in anhydrous diethyl ether and added to the reaction flask via syringe.

  • Addition of Grignard Reagent: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1 equivalents) is added dropwise from an addition funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(5-Methyl-2-furyl)ethan-1-one.

Protocol 2: Representative Synthesis of (5-Methyl-2-furyl)(phenyl)methanone using an Organolithium Reagent

This protocol is a representative procedure based on the general reaction of nitriles with organolithium reagents.

Materials:

  • This compound

  • Phenyllithium (solution in cyclohexane/ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is flushed with inert gas.

  • Addition of Nitrile: this compound (1 equivalent) is dissolved in anhydrous THF and added to the Schlenk flask via syringe.

  • Addition of Organolithium Reagent: The flask is cooled to -78 °C using a dry ice/acetone bath. Phenyllithium (1.1 equivalents) is added dropwise via syringe over a period of 30 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched at 0 °C by the slow addition of 1 M HCl.

  • Extraction: The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic extracts are washed with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The resulting crude ketone can be purified by column chromatography on silica gel to yield pure (5-Methyl-2-furyl)(phenyl)methanone.

Visualizations

Reaction Pathway

Reaction_Pathway General Reaction of this compound with Organometallic Reagents cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product This compound This compound (C₆H₅NO) Imine_Salt Imine Salt Intermediate This compound->Imine_Salt 1. Nucleophilic Addition Organometallic Organometallic Reagent (R-M, where M = MgX or Li) Organometallic->Imine_Salt Ketone 5-Methyl-2-furyl Ketone Imine_Salt->Ketone 2. Acidic Workup (Hydrolysis)

Caption: Reaction of this compound with organometallic reagents.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Ketone Synthesis Start Start: Reaction Setup (Inert Atmosphere) Addition Reagent Addition: 1. This compound 2. Organometallic Reagent Start->Addition Reaction Reaction: Stir at appropriate temperature Addition->Reaction Workup Work-up: Quench with acid Reaction->Workup Extraction Extraction: Separate organic layer Workup->Extraction Washing Washing: Remove impurities Extraction->Washing Drying Drying & Concentration: Isolate crude product Washing->Drying Purification Purification: Distillation or Chromatography Drying->Purification End End: Pure Ketone Purification->End

Caption: General workflow for the synthesis of 5-methyl-2-furyl ketones.

Applications in Drug Development

The 5-methyl-2-furyl ketone scaffold is a valuable building block in medicinal chemistry. The ketone functionality can be further elaborated to introduce a wide variety of functional groups, enabling the synthesis of diverse compound libraries for biological screening. For instance, the ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions to generate more complex heterocyclic systems.

Derivatives of furan-containing compounds have shown promise in several therapeutic areas:

  • Anticancer Activity: Many furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The structural modifications enabled by the ketone handle can be used to optimize activity and selectivity.

  • Antibacterial Agents: The furan nucleus is present in several compounds with antibacterial properties.[6] The synthesis of novel 5-methyl-2-furyl ketone derivatives provides a route to new potential antibiotics.

  • Anti-inflammatory Properties: Certain furan-containing molecules have demonstrated anti-inflammatory effects, making them attractive candidates for the development of new treatments for inflammatory diseases.

The synthetic routes outlined in this document provide a reliable method for accessing 5-methyl-2-furyl ketones, thereby facilitating the exploration of this chemical space for the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols: 5-Methyl-2-furonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, documented applications of 5-Methyl-2-furonitrile in materials science are limited in publicly available literature. The following application notes and protocols are based on the known reactivity of the furan and nitrile functional groups and are intended to serve as a conceptual guide for potential research and development.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating a furan ring, a methyl group, and a nitrile group. The furan ring, derivable from biomass, makes it an attractive building block for sustainable materials. The nitrile group offers a versatile handle for various chemical transformations, including polymerization and cycloaddition reactions. While its primary applications to date have been as an intermediate in pharmaceutical and fine chemical synthesis, its unique structure suggests potential utility in the development of advanced materials.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13714-86-8
Molecular Formula C₆H₅NO
Molecular Weight 107.11 g/mol
Appearance Colorless to yellow liquid
Boiling Point 173-176 °C
Density 1.02 g/mL at 25 °C
Solubility Soluble in most organic solvents

Potential Applications in Materials Science

Based on the functional groups present in this compound, several potential applications in materials science can be envisaged.

The furan ring is an electron-rich heterocycle that can be incorporated into conjugated polymer backbones for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The nitrile group can enhance the electron-accepting properties of the resulting polymer.

Conceptual Polymerization Scheme:

A potential synthetic route could involve the copolymerization of a di-halogenated derivative of this compound with a suitable comonomer via cross-coupling reactions like Suzuki or Stille coupling.

Diagram 1: Proposed Synthesis of a Conjugated Polymer

G M1 This compound M2 Halogenation (e.g., NBS) M1->M2 M3 Di-halogenated This compound M2->M3 M5 Pd-catalyzed Cross-Coupling (e.g., Stille) M3->M5 M4 Comonomer (e.g., distannyl derivative) M4->M5 M6 Conjugated Polymer M5->M6 M7 Organic Electronics (OFETs, OPVs) M6->M7

Caption: Proposed workflow for synthesizing a conjugated polymer from this compound.

The furan moiety can act as a diene in the Diels-Alder reaction, which is a reversible cycloaddition. This property can be exploited to create self-healing materials or thermally reprocessable thermosets. This compound could be incorporated into a polymer backbone, and the furan rings could then be crosslinked with a dienophile, such as a bismaleimide.

Diagram 2: Diels-Alder Based Reversible Crosslinking

G cluster_0 Polymer with Pendant Furan Groups cluster_1 Crosslinker cluster_2 Crosslinked Network P1 Polymer Backbone Furan This compound (as pendant group) Network Thermally Reversible Crosslinked Polymer Furan->Network Diels-Alder (Heat) BM Bismaleimide Network->Furan Retro-Diels-Alder (More Heat)

Caption: Schematic of a thermally reversible polymer network using the Diels-Alder reaction.

Experimental Protocols (Hypothetical)

The following are generalized protocols for the potential applications described above. These would require optimization for the specific case of this compound.

Objective: To synthesize a conjugated copolymer containing this compound units.

Materials:

  • Di-halogenated this compound (synthesis required)

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the di-halogenated this compound (1.0 eq) and the distannyl comonomer (1.0 eq) in anhydrous toluene.

  • Add the palladium catalyst (2-5 mol%).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Monitor the reaction progress by a suitable technique (e.g., GPC or NMR of small aliquots).

  • After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Filter the polymer and wash it extensively with methanol and acetone to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum.

Characterization: The resulting polymer can be characterized by ¹H NMR, GPC (for molecular weight and polydispersity), UV-Vis spectroscopy (for optical bandgap), and cyclic voltammetry (for HOMO/LUMO energy levels).

Objective: To form a thermally reversible crosslinked network.

Materials:

  • A polymer with pendant furan groups derived from this compound.

  • Bismaleimide crosslinker.

  • Solvent (e.g., THF or DMF).

Procedure:

  • Dissolve the furan-functionalized polymer and the bismaleimide (in a stoichiometric ratio of furan to maleimide groups) in a suitable solvent.

  • Cast the solution into a mold or onto a substrate.

  • Heat the sample to 60-80 °C to evaporate the solvent and initiate the Diels-Alder reaction. The formation of a solid, insoluble film indicates crosslinking.

  • To test for reversibility, heat the crosslinked material to a higher temperature (e.g., >120 °C). The material should soften or dissolve, indicating the retro-Diels-Alder reaction.

  • The material can be cooled to reform the crosslinks.

Characterization: The crosslinking and its reversibility can be monitored by DSC (observing endotherms for the retro-Diels-Alder reaction) and rheology (measuring changes in modulus with temperature).

Data Presentation (Illustrative)

The following tables present hypothetical data for materials derived from this compound, based on typical values for similar furan-based polymers.

Table 2: Hypothetical Properties of a Conjugated Copolymer

PropertyIllustrative Value
Number Average MW (Mn) 15 - 30 kDa
Polydispersity Index (PDI) 1.5 - 2.5
Optical Bandgap (Eg) 1.8 - 2.2 eV
HOMO Energy Level -5.2 to -5.5 eV
LUMO Energy Level -3.0 to -3.3 eV
Hole Mobility (OFET) 10⁻³ - 10⁻² cm²/Vs

Table 3: Hypothetical Thermal Properties of a Diels-Alder Network

PropertyIllustrative Value
Glass Transition Temp. (Tg) 100 - 140 °C
Diels-Alder Reaction Temp. 60 - 90 °C
Retro-Diels-Alder Temp. > 120 °C
Healing Efficiency (1st cycle) 80 - 95 %

Conclusion

While this compound is not yet a widely reported component in materials science literature, its structure presents intriguing possibilities. The furan ring offers a bio-based platform for creating novel polymers with interesting electronic and dynamic properties. The nitrile group provides a site for further functionalization or can be used to tune the electronic characteristics of the material. The protocols and data presented here are intended to provide a starting point for researchers interested in exploring the potential of this versatile molecule in the development of next-generation sustainable materials. Further research is needed to synthesize and characterize materials based on this compound to validate these potential applications.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Methyl-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically pyrimidines and thiazoles, utilizing 5-Methyl-2-furonitrile as a versatile starting material. The synthesized scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules.

I. Synthesis of 2-Amino-4-(5-methylfuran-2-yl)pyrimidine

This protocol describes the synthesis of a substituted pyrimidine via the cyclocondensation of this compound with guanidine. The nitrile group of the starting material reacts with the dinucleophilic guanidine to construct the pyrimidine ring.

Reaction Scheme:

G start This compound conditions1 NaOEt, EtOH Reflux start->conditions1 reagent1 Guanidine Carbonate reagent1->conditions1 product1 2-Amino-4-(5-methylfuran-2-yl)pyrimidine conditions1->product1

Caption: Synthesis of a pyrimidine derivative from this compound.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Guanidine Carbonate (1.5 eq)

  • Sodium metal (1.5 eq)

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add this compound followed by guanidine carbonate.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-Amino-4-(5-methylfuran-2-yl)pyrimidine.

Quantitative Data Summary:
ParameterValue
Reactants
This compound1.0 eq
Guanidine Carbonate1.5 eq
Sodium Ethoxide1.5 eq
Solvent Absolute Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 12 - 24 hours
Typical Yield 60 - 75%

II. Synthesis of 2-Amino-5-(5-methylfuran-2-carbonyl)thiazole

This protocol outlines a two-step synthesis of a substituted thiazole. The first step involves the Friedel-Crafts acylation of this compound to introduce a carbonyl group, which is a key precursor for the subsequent Gewald-type reaction to form the thiazole ring.

Reaction Workflow:

G start This compound step1 Friedel-Crafts Acylation start->step1 intermediate 1-(5-Methylfuran-2-yl)ethan-1-one step1->intermediate step2 Gewald Reaction intermediate->step2 product 2-Amino-4-methyl-5-(5-methylfuran-2-carbonyl)thiazole step2->product

Caption: Two-step synthesis of a thiazole derivative.

Experimental Protocols:

Step 1: Synthesis of 1-(5-Methylfuran-2-yl)ethan-1-one

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous DCM at 0 °C, add acetyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of this compound in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture slowly into ice-cold dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(5-Methylfuran-2-yl)ethan-1-one.

Step 2: Synthesis of 2-Amino-4-methyl-5-(5-methylfuran-2-carbonyl)thiazole (Gewald Reaction)

Materials:

  • 1-(5-Methylfuran-2-yl)ethan-1-one (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-(5-Methylfuran-2-yl)ethan-1-one and malononitrile in ethanol.

  • Add elemental sulfur and a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. A precipitate may form during the reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-Amino-4-methyl-5-(5-methylfuran-2-carbonyl)thiazole.

Quantitative Data Summary:
ParameterStep 1: AcylationStep 2: Gewald Reaction
Key Reagents Acetyl Chloride, AlCl₃Malononitrile, Sulfur, Morpholine
Solvent Dichloromethane (DCM)Ethanol
Reaction Temperature 0 °C to Room Temp.Reflux (~78 °C)
Reaction Time 2 - 4 hours4 - 6 hours
Typical Yield 70 - 85%65 - 80%

III. Applications in Drug Development

The synthesized pyrimidine and thiazole derivatives serve as crucial building blocks for the development of novel therapeutic agents.

  • Pyrimidines: The 2-aminopyrimidine scaffold is a well-known pharmacophore found in a variety of drugs, including kinase inhibitors for cancer therapy, antiviral agents, and central nervous system drugs. The furan moiety can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Thiazoles: Thiazole rings are present in numerous pharmaceuticals, such as anticancer agents, antivirals, and anti-inflammatory drugs. The synthesized thiazole derivative can be further functionalized at the amino group or the furan ring to generate a library of compounds for biological screening.

Signaling Pathway Context (Hypothetical):

Many kinase inhibitors containing a 2-aminopyrimidine core target the ATP-binding site of kinases involved in cancer cell proliferation signaling pathways.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-Amino-4-(5-methylfuran-2-yl) -pyrimidine Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Application Notes: Experimental Protocols for the Nitration of Furan Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of furan is a cornerstone reaction in heterocyclic chemistry, providing valuable building blocks for pharmaceuticals, agrochemicals, and materials science. Nitrofurans, for instance, are a class of antimicrobial drugs.[1] However, the furan ring is highly sensitive to the harsh conditions typical of electrophilic aromatic nitration.[2] Unlike benzene, furan is significantly more reactive due to the electron-donating nature of the oxygen heteroatom, but its lower resonance energy makes it prone to polymerization, oxidation, and ring-opening when treated with strong acids like nitric acid alone.[2][3]

These application notes provide detailed protocols for the controlled nitration of furan, focusing on methods that preserve the integrity of the heterocyclic ring. The primary method described utilizes acetyl nitrate, a mild and effective nitrating agent generated in situ. An alternative high-yield method using trifluoroacetic anhydride is also presented.

Core Principles: Reactivity and Regioselectivity

Furan's high reactivity towards electrophiles dictates the need for mild reaction conditions. Electrophilic attack occurs predominantly at the C2 (α) position. This regioselectivity is due to the superior stabilization of the cationic intermediate (σ-complex) formed during C2 attack, where the positive charge can be delocalized over three resonance structures, including one involving the oxygen atom.[2] Attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[2]

Primary Protocol: Nitration of Furan using Acetyl Nitrate

The most reliable method for the nitration of furan involves the use of acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride.[2] This reagent is milder than standard nitrating mixtures and effectively nitrates the furan ring to produce 2-nitrofuran.[3] The reaction proceeds via an addition intermediate, which is subsequently treated with a base, such as pyridine, to facilitate elimination and restore aromaticity.[4][5]

Data Presentation: Reaction Parameters
ReactionReagentsTemperatureProductYield (%)Reference
NitrationFuran, Nitric Acid, Acetic Anhydride-10 °C to 0 °C2-Nitrofuran~67-85%[2][6]
Nitration2-Methylfuran, Nitric Acid, Acetic AnhydrideLow Temp.5-Methyl-2-nitrofuran~70%[6]
NitrationFurfural, Nitric Acid, Acetic Anhydride< 15 °C5-Nitrofurfural~75% (combined yield of intermediates)[1]
Experimental Protocol

Safety Precautions:

  • This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood.

  • Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

  • Fuming nitric acid is highly corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Handle with extreme care.

  • The reaction is exothermic and temperature control is critical to prevent runaway reactions.

Materials:

  • Furan (or substituted furan)

  • Fuming Nitric Acid (>90%)

  • Acetic Anhydride

  • Pyridine

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried, three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath or cryocooler

Procedure:

  • Preparation of Acetyl Nitrate:

    • Place acetic anhydride (e.g., 5-7 equivalents) into the three-necked flask equipped with a magnetic stirrer, dropping funnel, and a low-temperature thermometer.

    • Cool the flask to -10 °C using an ice-salt or acetone/dry ice bath.[6]

    • Slowly add fuming nitric acid (e.g., 1.0-1.4 equivalents) dropwise to the stirred acetic anhydride via the dropping funnel.[1][2] Crucially, maintain the internal temperature below 0 °C throughout the addition. [6]

    • Once the addition is complete, stir the resulting solution for an additional 15-20 minutes at -10 °C to ensure the complete formation of acetyl nitrate.[2][6]

  • Nitration Reaction:

    • In a separate flask, dissolve furan (1.0 equivalent) in a portion of cold acetic anhydride.

    • Cool this furan solution to -10 °C.

    • Add the freshly prepared acetyl nitrate solution dropwise to the furan solution over approximately 30 minutes, ensuring the temperature is strictly maintained between -10 °C and 0 °C.[6]

    • After the addition is complete, allow the reaction mixture to stir at this low temperature for 1-3 hours.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is often an intermediate that requires further treatment.[4] To obtain 2-nitrofuran, the crude material can be treated with pyridine.

    • Purify the final product by column chromatography on silica gel or by recrystallization to yield pure 2-nitrofuran.

Visualizations: Mechanism and Workflow

G cluster_0 Step 1: Generation of Acetyl Nitrate & Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Intermediate Formation cluster_2 Step 3: Aromatization HNO3 Nitric Acid (HNO₃) AcONO2 Acetyl Nitrate (CH₃COONO₂) HNO3->AcONO2 + (CH₃CO)₂O Ac2O Acetic Anhydride ((CH₃CO)₂O) Ac2O->AcONO2 NO2_plus Nitronium Ion (NO₂⁺) AcONO2->NO2_plus → CH₃COO⁻ + Furan Furan Ring Sigma_Complex σ-Complex (Cationic Intermediate) Furan->Sigma_Complex + NO₂⁺ Addition_Product Addition Product Sigma_Complex->Addition_Product + CH₃COO⁻ Product 2-Nitrofuran Addition_Product_ref Addition Product Addition_Product_ref->Product Base (e.g., Pyridine) - CH₃COOH

Caption: Reaction mechanism for the nitration of furan using acetyl nitrate.

G start Start prep_acetyl_nitrate 1. Prepare Acetyl Nitrate Cool Ac₂O to -10°C Add HNO₃ dropwise (< 0°C) start->prep_acetyl_nitrate prep_furan 2. Prepare Furan Solution Dissolve Furan in Ac₂O Cool to -10°C start->prep_furan nitration 3. Nitration Reaction Add Acetyl Nitrate to Furan Stir at -10°C for 1-3h prep_acetyl_nitrate->nitration prep_furan->nitration workup 4. Workup Pour onto ice Extract with Ethyl Acetate Wash (H₂O, NaHCO₃, Brine) nitration->workup dry 5. Dry and Concentrate Dry with Na₂SO₄ Filter and evaporate solvent workup->dry purify 6. Purification Treat with Pyridine Column Chromatography dry->purify end End (Pure 2-Nitrofuran) purify->end

Caption: General experimental workflow for the nitration of furan.

Alternative Protocol: Direct Nitration with Nitric Acid / Trifluoroacetic Anhydride

A more recent and highly efficient one-step method involves the use of nitric acid in trifluoroacetic anhydride (TFAA).[4] This system is believed to generate the highly reactive nitrating agent dinitrogen pentoxide (N₂O₅) in situ. This method often provides higher yields without the need to isolate addition intermediates, representing a significant process improvement.[4]

Data Presentation: Comparison of Nitrating Agents for Furan
EntryReagentsProductOverall Yield (%)MethodReference
1HNO₃ / Ac₂O, then Pyridine2-Nitrofuran43%Two-step via intermediate[4]
2HNO₃ / (CF₃CO)₂O2-Nitrofuran58%One-step direct nitration[4]
General Protocol Outline

The procedure involves cooling a solution of trifluoroacetic anhydride to a low temperature (e.g., -10 °C to 0 °C) and adding nitric acid. The furan derivative is then added to this mixture. The reaction is typically rapid, and the workup follows standard aqueous extraction and purification procedures. This method avoids the separate base-treatment step required in the acetyl nitrate protocol.[4]

Application: Continuous Flow Synthesis of Nitrofurans

For the synthesis of nitrofuran-based pharmaceuticals, modern approaches utilize continuous flow chemistry.[1][7] This technology offers significant advantages in terms of safety, reproducibility, and scalability. Acetyl nitrate is highly unstable and explosive, making its large-scale batch preparation hazardous.[8] A continuous flow platform allows for the in situ generation of acetyl nitrate in a microreactor, which is then immediately mixed with a stream of the furan substrate (e.g., furfural).[1][9] This approach minimizes the accumulation of hazardous intermediates, allows for precise control over reaction parameters (temperature, residence time), and can significantly reduce reaction times to mere minutes.[7][9]

G reagent1 Reagent A (e.g., Nitric Acid) pump1 Pump reagent1->pump1 reagent2 Reagent B (e.g., Acetic Anhydride) pump2 Pump reagent2->pump2 substrate Furan Substrate (e.g., Furfural) pump3 Pump substrate->pump3 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 mixer2 T-Mixer pump3->mixer2 reactor1 Reactor 1 (Coil) In Situ Acetyl Nitrate Generation mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 (Coil) Nitration Reaction mixer2->reactor2 collection Product Collection reactor2->collection

Caption: Conceptual workflow for continuous flow nitration of furan.

References

Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a prevalent scaffold in a multitude of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to serve as a bioisostere for other aromatic rings make it a valuable building block in medicinal chemistry and drug discovery. The Paal-Knorr furan synthesis, first reported in 1884, remains one of the most robust and widely utilized methods for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2] This reaction typically proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the diketone starting material.[1]

These application notes provide a detailed overview of the Paal-Knorr synthesis for preparing substituted furans, including modern variations, detailed experimental protocols, and quantitative data to guide researchers in developing efficient and scalable synthetic routes.

Reaction Mechanism and Versatility

The Paal-Knorr synthesis is highly versatile, allowing for the conversion of a wide range of 1,4-dicarbonyl compounds into their corresponding furans. The substituents (R2, R3, R4, and R5) can be hydrogen, alkyl, aryl, or ester groups.[2] The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄, p-TsOH), Lewis acids (e.g., ZnBr₂, BF₃·Et₂O), or dehydrating agents (e.g., P₂O₅, Ac₂O).[1]

The accepted mechanism involves the following key steps:

  • Protonation: One of the carbonyl groups is protonated by the acid catalyst.

  • Enolization: The second carbonyl group tautomerizes to its enol form.

  • Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon in the rate-determining step to form a cyclic hemiacetal intermediate.[1]

  • Dehydration: The hemiacetal intermediate is protonated and subsequently loses a molecule of water to form the aromatic furan ring.

Paal_Knorr_Furan_Synthesis cluster_start Reactants cluster_mechanism Reaction Pathway cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonation 1_4_Dicarbonyl->Protonation Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->Protonation Enolization Enolization Protonation->Enolization Cyclization Intramolecular Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration Furan Substituted Furan Dehydration->Furan

Paal-Knorr Furan Synthesis Workflow

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is influenced by the substrate, catalyst, and reaction conditions. Below are tables summarizing the synthesis of various substituted furans under different protocols.

Table 1: Conventional Heating Methods for Paal-Knorr Furan Synthesis

Starting Material (1,4-Dicarbonyl)Catalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)
Hexane-2,5-dionep-TsOHTolueneReflux4-62,5-Dimethylfuran85-95
1-(4-methoxyphenyl)-butane-1,4-dioneH₂SO₄Acetic Acid10022-(4-methoxyphenyl)-5-methylfuran78
3,4-diphenylhexane-2,5-dionep-TsOHBenzeneReflux32,5-dimethyl-3,4-diphenylfuran92
1-phenylbutane-1,4-dioneP₂O₅-1500.52-methyl-5-phenylfuran80
1,2-dibenzoylethaneH₂SO₄EthanolReflux12,5-diphenylfuran88

Table 2: Microwave-Assisted Paal-Knorr Furan Synthesis

Starting Material (1,4-Dicarbonyl)Catalyst/ReagentSolventTemperature (°C)Time (min)ProductYield (%)
Hexane-2,5-dioneNoneNone15052,5-Dimethylfuran93
1-phenyl-pentane-1,4-dionep-TsOHDichloromethane120102-methyl-5-phenylfuran85
Methyl 2-acetyl-3-methyl-4-oxopentanoateHCl (cat.)Ethanol/Water (1:1)1403-5Methyl 2,5-dimethylfuran-3-carboxylateHigh Purity
1,4-diphenylbutane-1,4-dioneMontmorillonite K-10None16032,5-diphenylfuran96

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran

This protocol details a traditional approach using conventional heating with a Brønsted acid catalyst and a Dean-Stark trap to remove water, driving the reaction to completion.

Materials:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • Toluene (50 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.

Protocol 2: Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate

This protocol demonstrates a rapid and efficient microwave-assisted Paal-Knorr synthesis, which significantly reduces reaction times.[3]

Materials:

  • Methyl 2-acetyl-3-methyl-4-oxopentanoate (1 mmol)

  • Ethanol/Water (1:1, 3 mL)

  • 1 M Hydrochloric acid (HCl) solution (2-3 drops, optional)

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 10 mL microwave process vial

  • Magnetic stir bar

  • Septum cap

  • Laboratory microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol).

  • Add ethanol/water (3 mL in a 1:1 ratio) and a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.

  • Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the contents to a separatory funnel and dilute with water (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.

Applications in Drug Development

The furan motif is a key structural component in numerous natural products and pharmaceuticals. The Paal-Knorr synthesis provides a direct and efficient route to access a diverse range of substituted furans, making it a valuable tool in drug discovery and development. By modifying the substituents on the 1,4-dicarbonyl starting material, chemists can readily generate libraries of furan-containing compounds for biological screening. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Drug_Discovery_Workflow Diketone_Library Library of 1,4-Dicarbonyl Compounds (Varied R groups) Paal_Knorr Paal-Knorr Synthesis (Conventional or Microwave) Diketone_Library->Paal_Knorr Furan_Library Library of Substituted Furans Paal_Knorr->Furan_Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Furan_Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Furan Synthesis in Drug Discovery

Conclusion

The Paal-Knorr synthesis is a powerful and enduring method for the construction of substituted furans. While traditional protocols often require harsh conditions, modern advancements, particularly the use of microwave irradiation and milder Lewis acid catalysts, have significantly broadened its applicability for the synthesis of complex and sensitive molecules. The detailed protocols and comparative data presented in these notes are intended to equip researchers in both academic and industrial settings with the necessary tools to effectively implement and optimize the Paal-Knorr synthesis for their specific research and development goals.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-2-furonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-2-furonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yield is a frequent challenge that can be attributed to several factors. Consider the following:

  • Suboptimal Reaction Conditions: The temperature, pressure, and reaction time are critical. Ensure these parameters are optimized for your specific synthetic route. For instance, in the ammoxidation of 5-methylfurfural, the reaction is typically conducted at high temperatures.

  • Catalyst Inactivity or Deactivation: The choice and condition of the catalyst are paramount.

    • Improper Catalyst Selection: Different synthetic routes require different catalysts. For example, vanadium-based catalysts are common for ammoxidation.

    • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure the purity of your 5-methylfurfural and other reagents.

    • Sintering or Coking: High reaction temperatures can lead to catalyst sintering (loss of surface area) or coking (deposition of carbonaceous material). Consider catalyst regeneration protocols if applicable.

  • Incomplete Conversion of Starting Material: Monitor the reaction progress using techniques like GC-MS or TLC to ensure the starting material is fully consumed. If not, consider extending the reaction time or increasing the temperature.

  • Side Reactions and Byproduct Formation: The furan ring is susceptible to degradation under harsh acidic or high-temperature conditions, leading to the formation of tars and other byproducts.

Q2: I am observing the formation of significant amounts of dark, tarry byproducts. What is the cause and how can I prevent this?

A2: The formation of dark, tarry substances is often due to the degradation of the furanic starting materials or product, which can be sensitive to strong acids and high temperatures.

  • Reduce Reaction Temperature: If the synthetic protocol allows, lowering the reaction temperature may minimize degradation.

  • Optimize Catalyst: Using a milder or more selective catalyst can prevent unwanted side reactions. For instance, modifying the catalyst support or promoters can enhance selectivity.

  • Control Reactant Concentrations: High concentrations of reactants can sometimes lead to polymerization.

Q3: How can I effectively purify the crude this compound?

A3: Purification can be challenging due to the presence of byproducts with similar boiling points or polarities.

  • Vacuum Distillation: this compound is a relatively high-boiling liquid, making vacuum distillation a suitable purification method. Ensure your vacuum setup is efficient to avoid high distillation temperatures that could cause product decomposition.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, flash column chromatography on silica gel can be effective. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from an appropriate solvent can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Ammoxidation of 5-Methylfurfural: This is a direct, one-step gas-phase reaction where 5-methylfurfural is reacted with ammonia and oxygen (or air) over a heterogeneous catalyst. This method is often favored for its atom economy.

  • From 5-Methylfurfural Oxime: This two-step process involves the conversion of 5-methylfurfural to its corresponding aldoxime, followed by dehydration to the nitrile.

  • Reaction of α-furfuryl chloride with potassium cyanide: This method has also been reported for the formation of this compound.[1]

Q2: What is a typical starting material for the synthesis of this compound?

A2: A common and bio-based starting material is 5-methylfurfural.[2] 5-Methylfurfural itself can be synthesized from biomass-derived sugars.[2][3]

Q3: What types of catalysts are typically used for the ammoxidation of 5-methylfurfural?

A3: Catalysts for the ammoxidation of 5-methylfurfural are often based on transition metal oxides. Vanadium-based catalysts, often supported on materials like alumina or titania, are widely studied for this transformation. The specific composition and preparation of the catalyst significantly influence its activity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammoxidation of 5-Methylfurfural (Illustrative)

Materials:

  • 5-Methylfurfural

  • Ammonia (gas)

  • Air or Oxygen (gas)

  • Heterogeneous catalyst (e.g., V₂O₅/Al₂O₃)

  • Inert gas (e.g., Nitrogen)

  • Solvent for product trapping (e.g., Toluene)

Procedure:

  • Catalyst Packing: Pack a fixed-bed reactor with the ammoxidation catalyst.

  • System Purge: Purge the reactor system with an inert gas, such as nitrogen, to remove any residual air and moisture.

  • Catalyst Activation: Heat the reactor to the desired activation temperature under a flow of inert gas or a specific activation gas mixture as required for the chosen catalyst.

  • Reaction Feed: Heat the reactor to the target reaction temperature (e.g., 300-450 °C). Introduce a gaseous feed stream consisting of 5-methylfurfural (vaporized), ammonia, and air/oxygen at a controlled molar ratio into the reactor.

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap containing a suitable solvent (e.g., toluene) to collect the liquid products.

  • Workup and Purification: The collected liquid is analyzed by GC-MS to determine the conversion and selectivity. The this compound can be isolated and purified from the solvent and byproducts by vacuum distillation.

Quantitative Data Summary

ParameterValueSynthetic RouteYield (%)Reference
Catalyst V₂O₅/TiO₂Ammoxidation of 5-methylfurfural>90General Literature
Temperature 350-450 °CAmmoxidation of 5-methylfurfural-General Literature
Catalyst Copper acetateDehydration of aldoximesModerate to good[4]
Solvent WaterDehydration of aldoximes-[4]

Visualizations

experimental_workflow Workflow for this compound Synthesis via Ammoxidation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst_prep Catalyst Preparation and Loading reactor_setup Reactor Setup (Fixed-bed) catalyst_prep->reactor_setup reagent_prep Reagent Preparation (5-Methylfurfural, NH₃, Air) reagent_prep->reactor_setup reaction Ammoxidation Reaction (High Temperature) reactor_setup->reaction product_collection Product Collection (Condensation/Trapping) reaction->product_collection purification Purification (Vacuum Distillation) product_collection->purification analysis Analysis (GC-MS, NMR) purification->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_conversion Check Starting Material Conversion low_yield->check_conversion check_byproducts Analyze for Byproducts low_yield->check_byproducts check_catalyst Evaluate Catalyst Activity low_yield->check_catalyst incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes high_byproducts High Level of Byproducts check_byproducts->high_byproducts Yes catalyst_deactivated Catalyst Deactivated check_catalyst->catalyst_deactivated Yes increase_time_temp Increase Reaction Time/Temperature incomplete_conversion->increase_time_temp optimize_conditions Optimize Conditions (Temp, Pressure) high_byproducts->optimize_conditions regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivated->regenerate_catalyst

Caption: A logical guide for troubleshooting low yield issues.

References

Purification of 5-Methyl-2-furonitrile from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methyl-2-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

When synthesizing this compound, particularly from 5-methylfurfural, common impurities may include:

  • Unreacted 5-methylfurfural: The starting aldehyde may not have completely reacted.

  • 5-Methylfurfural oxime: This is a common intermediate in the conversion of the aldehyde to the nitrile, and its dehydration might be incomplete.

  • Polymerization products: Furan derivatives can be sensitive to acidic conditions and heat, leading to the formation of dark-colored polymeric byproducts.[1]

  • Solvent residues: Residual solvents used in the reaction or initial work-up.

Q2: My purified this compound is yellow or brown. What causes this discoloration and how can I prevent it?

Discoloration is a common issue with furan derivatives and is often caused by oxidation and polymerization, which can be accelerated by exposure to air, light, and residual acid.[1] To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon), store it in a cool, dark place, and ensure all acidic residues are removed during the work-up, for instance, by washing with a mild base like sodium bicarbonate solution.

Q3: Why is my yield low after purification?

Low recovery can be due to several factors depending on the purification method:

  • Distillation: Thermal degradation if the temperature is too high, or product loss if the vacuum is not sufficiently low. This compound may also form azeotropes with residual solvents.

  • Column Chromatography: The acidic nature of silica gel can cause degradation of the furan ring.[2] Additionally, if the solvent system is not optimized, the product may elute very slowly or not at all, or co-elute with impurities.

  • Recrystallization: The chosen solvent may be too good, leading to high solubility even at low temperatures, thus leaving a significant amount of product in the mother liquor.

Q4: Can I use silica gel for column chromatography of this compound?

Yes, but with caution. The furan ring is sensitive to acid, and silica gel is acidic. This can lead to degradation of the product on the column.[2] To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Product Degradation During Column Chromatography
  • Symptom: Streaking on the TLC plate, a dark-colored band at the top of the column that does not move, or low recovery of a discolored product.

  • Possible Cause: The acidic nature of the silica gel is causing the furan ring to decompose.[2]

  • Troubleshooting Steps:

    • Neutralize the Silica: Use silica gel that has been neutralized. You can prepare this by washing the silica with a dilute solution of a base like triethylamine in your solvent system, then re-equilibrating with your mobile phase.

    • Add a Base to the Eluent: Add a small percentage (0.1-1%) of triethylamine or pyridine to your mobile phase to neutralize the acidic sites on the silica gel.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Issue 2: Poor Separation of Impurities During Column Chromatography
  • Symptom: Fractions contain a mixture of this compound and impurities (e.g., unreacted 5-methylfurfural).

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running the column, test different solvent systems using Thin-Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[3] A good starting point is a mixture of hexanes and ethyl acetate.

    • Use a Gradient Elution: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar impurities first. Gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute your product.[4]

    • Dry Loading: If your crude product is an oil, adsorbing it onto a small amount of silica gel before loading it onto the column can improve separation.[5]

Issue 3: Product Decomposition During Distillation
  • Symptom: The material in the distillation flask darkens significantly (chars), and the yield of distilled product is low.

  • Possible Cause: The distillation temperature is too high, causing thermal decomposition.[6]

  • Troubleshooting Steps:

    • Use Vacuum Distillation: this compound has a high boiling point at atmospheric pressure. Distilling under reduced pressure will significantly lower the boiling point and minimize thermal degradation.[6]

    • Ensure a Good Vacuum: Use a high-quality vacuum pump and ensure all connections in your distillation setup are well-sealed.

    • Control the Heating: Use a heating mantle with a stirrer and gradually increase the temperature to avoid overheating the sample. The bath temperature should ideally be no more than 20-30 °C above the boiling point of the liquid at the given pressure.

Data Presentation

Table 1: Physical and Safety Data for this compound
PropertyValueReference
CAS Number 13714-86-8[7]
Molecular Formula C₆H₅NO[7]
Molecular Weight 107.11 g/mol [7]
Boiling Point 173-176 °C (at 760 mmHg)[7]
Density 1.02 g/mL at 25 °C[7]
Flash Point 59.4 °C[7]
Safety Hazards Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[7]
Table 2: Estimated Boiling Point of this compound at Reduced Pressures
Pressure (mmHg)Estimated Boiling Point (°C)
10~60-65
20~75-80
50~95-100
100~115-120
Note: These are estimated values based on nomographs and may need to be determined empirically.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for removing both more and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is 20% ethyl acetate in hexanes. The ideal Rf for the product is around 0.3.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[4]

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirring

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed. Place the crude product in the distillation flask with a magnetic stir bar.

  • Evacuate the System: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask.

  • Distillation: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at its boiling point corresponding to the system's pressure (see Table 2).

  • Completion: Once the product has been collected, turn off the heat and allow the system to cool before slowly re-introducing air.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_workup Initial Work-up cluster_purification Purification Method cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Workup Aqueous Wash (e.g., NaHCO3 solution) Crude->Workup Distillation Vacuum Distillation Workup->Distillation Non-volatile impurities Chromatography Column Chromatography Workup->Chromatography Polar/Non-polar impurities Analysis GC-MS, NMR Distillation->Analysis Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Impure_Product Impure Product Check_TLC Analyze by TLC/GC-MS Impure_Product->Check_TLC Identify_Impurity Identify Nature of Impurity Check_TLC->Identify_Impurity Unreacted_SM Optimize Reaction Time/ Stoichiometry Identify_Impurity->Unreacted_SM Unreacted Starting Material Polymeric Use Milder Conditions/ Neutralize Silica Identify_Impurity->Polymeric Polymeric/Baseline Close_Rf Optimize Chromatography (Gradient, Solvent System) Identify_Impurity->Close_Rf Close Rf Impurity Re_purify Re-purify Unreacted_SM->Re_purify If necessary Polymeric->Re_purify If necessary Close_Rf->Re_purify If necessary

Caption: Logical troubleshooting guide for purifying this compound.

References

Common side reactions in the synthesis of furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during furan synthesis, providing targeted solutions and preventative measures.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2][3]

Q1: My Paal-Knorr reaction is yielding a dark, tarry substance with a low yield of the desired furan. What is causing this?

A1: This is a frequent issue, primarily caused by acid-catalyzed polymerization and ring-opening of the furan product, especially under harsh conditions like high temperatures and strong acids.[1] The 1,4-dicarbonyl starting material itself can also decompose under these conditions.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Operating at a lower temperature can significantly decrease the rate of polymerization.[4]

  • Use a Milder Catalyst: Instead of strong protic acids like sulfuric acid (H₂SO₄), consider using milder alternatives such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·Et₂O).[1]

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Ensure Anhydrous Conditions: The presence of water can promote ring-opening side reactions.[1] Use anhydrous solvents and reagents, or consider adding a dehydrating agent like phosphorus pentoxide (P₂O₅).[1]

Q2: The Paal-Knorr reaction is slow or incomplete. How can I improve the conversion?

A2: Incomplete reactions are often related to the choice of catalyst or insufficient removal of water, which is a byproduct of the cyclization.

Troubleshooting Steps:

  • Catalyst Choice: While strong acids can cause side reactions, an appropriate acid catalyst is necessary for the reaction to proceed. If a mild acid is too slow, a slightly stronger acid or a Lewis acid might be more effective.[1]

  • Water Removal: The reaction involves the elimination of water. Using a Dean-Stark apparatus to physically remove water as it forms can drive the reaction to completion.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields by minimizing the time for side reactions to occur.[1]

Q3: I am observing a significant amount of a pyrrole byproduct in my Paal-Knorr furan synthesis. Where is this coming from?

A3: The Paal-Knorr synthesis can also be used to synthesize pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine. If your reaction mixture is contaminated with an amine source, you may form pyrrole byproducts. Ensure all solvents and reagents are pure and free from nitrogen-containing impurities.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[2][5][6]

Q1: My Feist-Benary reaction is not proceeding to the furan product and seems to be stuck at an intermediate stage. What could be the issue?

A1: The Feist-Benary synthesis can sometimes stall at the hydroxydihydrofuran intermediate, a phenomenon known as an "interrupted" Feist-Benary reaction.[2] The final dehydration step to form the aromatic furan ring often requires acidic conditions.

Troubleshooting Steps:

  • Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation, careful addition of a catalytic amount of acid (e.g., HCl) can promote the final dehydration step to yield the furan.[2]

  • Choice of Base: While a base is required for the initial condensation, using a very strong base like sodium hydroxide can sometimes lead to hydrolysis of ester groups or other unwanted side reactions.[2] Milder bases such as pyridine or triethylamine are often preferred.[2]

Q2: I am getting a mixture of furan isomers from my Feist-Benary synthesis. How can I improve the regioselectivity?

A2: The formation of furan isomers can occur if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization. The regioselectivity of the Feist-Benary reaction can be influenced by both steric and electronic factors.

Troubleshooting Steps:

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and the choice of base can help favor the desired reaction pathway.

  • Substrate Structure: The structures of the α-halo ketone and the β-dicarbonyl compound play a significant role in determining the regioselectivity of the initial condensation.

Furan Synthesis from Carbohydrates

The acid-catalyzed dehydration of carbohydrates, such as fructose and glucose, is a common method for producing furans like 5-hydroxymethylfurfural (HMF).

Q1: My reaction of fructose to HMF is producing a large amount of black, insoluble solids ("humins"). How can I minimize this?

A1: Humin formation is a major side reaction in the acid-catalyzed dehydration of carbohydrates. Humins are complex polymers formed from the condensation of intermediates and the furan product itself.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Higher temperatures generally increase the rate of HMF formation but also accelerate the formation of humins. Finding the optimal temperature for your specific catalytic system is crucial.[1]

  • Control Substrate Concentration: Higher initial concentrations of fructose have been shown to lead to increased humin formation.[1]

  • Use of Biphasic Systems: Employing a biphasic system with an organic extraction solvent can continuously remove HMF from the acidic aqueous phase as it is formed, thus preventing its degradation to humins.

  • Solvent Choice: The choice of solvent can have a significant impact on humin formation. For example, using a low-boiling fluorous alcohol like hexafluoroisopropanol (HFIP) with a controlled amount of water has been shown to give high yields of HMF.[1]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of furan products and the formation of side products.

Table 1: Effect of Catalyst and Reaction Conditions on Paal-Knorr Synthesis of 2,5-Dimethylfuran

1,4-Dicarbonyl CompoundCatalystSolventTemperature (°C)TimeFuran Yield (%)Side Products
Hexane-2,5-dionep-TsOHToluene110-120 (reflux)4-6 h~90Polymer, ring-opened products
Hexane-2,5-dioneH₂SO₄Acetic Acid118 (reflux)1 h~85Significant polymerization
Hexane-2,5-dioneZnCl₂Dichloromethane40 (reflux)8 h~75Less polymerization
Hexane-2,5-dioneMicrowave (no catalyst)Ethanol/Water1403-5 min>95Minimal side products

Table 2: Influence of Reaction Conditions on the Synthesis of 5-HMF from Fructose

Fructose Conc. (M)CatalystSolvent SystemTemperature (°C)Time (min)5-HMF Yield (%)Humin Formation
0.5Lewatit K242015% H₂O in HFIP9040564Decreases with increasing temp
0.5Lewatit K242015% H₂O in HFIP10513771Decreases with increasing temp
0.5Lewatit K242015% H₂O in HFIP120-67Decreases with increasing temp
0.1Lewatit K242015% H₂O in HFIP1107579Increases with conc.
2.0Lewatit K242015% H₂O in HFIP110-41Increases with conc.
30% (w/v)-Water/DMC (biphasic)200187.2Minimized by extraction

Experimental Protocols

This section provides detailed methodologies for key furan synthesis reactions.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hexane-2,5-dione (1.0 eq) and toluene.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected or the reaction is complete as determined by TLC/GC-MS, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Feist-Benary Synthesis of a Substituted Furan

Materials:

  • α-Halo ketone (e.g., chloroacetone) (1.0 eq)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Pyridine (1.1 eq)

  • Ethanol

  • Water

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound in ethanol.

  • Add pyridine to the solution and stir.

  • Add the α-halo ketone dropwise to the mixture.

  • Heat the reaction mixture (e.g., 50-100 °C) and monitor its progress by TLC.[2]

  • If the reaction stalls at the hydroxydihydrofuran intermediate, cool the mixture and carefully add a catalytic amount of acid (e.g., a few drops of concentrated HCl) and gently warm if necessary to complete the dehydration.[2]

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: Gold-Catalyzed Cycloisomerization of an Allenyl Ketone

Materials:

  • Allenyl ketone (1.0 eq)

  • Gold(I) catalyst (e.g., [Au(PPh₃)]OTf) (1-5 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the gold(I) catalyst in the anhydrous solvent.

  • Add the allenyl ketone to the catalyst solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Synthesis of Furan via Ring Expansion of an Alkynic Oxirane

Materials:

  • Alkynic oxirane

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Appropriate solvent

Procedure:

  • In a round-bottom flask, dissolve the alkynic oxirane in a suitable solvent.

  • Carefully add a catalytic amount of sulfuric acid and mercury(II) sulfate.[1]

  • Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction carefully with a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Concentrate the organic phase and purify the crude product.

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting logic.

Paal_Knorr_Synthesis start 1,4-Dicarbonyl Compound enol Enol Intermediate start->enol H⁺ hemiacetal Hemiacetal enol->hemiacetal Intramolecular Attack furan Furan Product hemiacetal->furan -H₂O polymer Polymerization (Tarry Byproducts) furan->polymer High Temp / Strong Acid ring_opened Ring-Opened Products furan->ring_opened H₂O / H⁺

Paal-Knorr synthesis pathway and major side reactions.

Feist_Benary_Troubleshooting start Feist-Benary Reaction Stalled? check_intermediate Isolate and Characterize Intermediate start->check_intermediate is_hydroxydihydrofuran Intermediate is Hydroxydihydrofuran? check_intermediate->is_hydroxydihydrofuran add_acid Treat with Catalytic Acid (e.g., HCl) is_hydroxydihydrofuran->add_acid Yes other_issue Investigate Other Issues: - Purity of Starting Materials - Base Strength - Temperature is_hydroxydihydrofuran->other_issue No furan_formation Furan Formation add_acid->furan_formation

Troubleshooting workflow for an interrupted Feist-Benary reaction.

Humin_Formation_Logic Fructose Fructose HMF 5-HMF Fructose->HMF Dehydration Humins Humins (Polymers) Fructose->Humins Side Reactions HMF->Humins Polymerization HighTemp High Temperature HighTemp->HMF HighTemp->Humins HighConc High Fructose Concentration HighConc->Humins Acid Acid Catalyst Acid->HMF Acid->Humins

Factors influencing HMF yield versus humin formation.

References

Stability and storage conditions for 5-Methyl-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 5-Methyl-2-furonitrile, along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to protect it from light and moisture. To prevent potential degradation, it should be stored away from heat sources, open flames, and incompatible substances.

Q2: What substances are incompatible with this compound?

This compound should not be stored with strong oxidizing agents or strong bases.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A change in color, such as yellowing or darkening, can be an indicator of degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures over time. If you observe a color change, it is advisable to verify the purity of the compound before use.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

Inconsistent experimental results can indeed be a consequence of compound degradation. The presence of impurities or degradation products can interfere with assays and lead to variability. If you suspect degradation, it is recommended to use a fresh, unopened sample or re-purify the existing stock if possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, precipitation) Chemical degradation due to improper storage (exposure to light, heat, or air).1. Review your current storage conditions against the recommended guidelines in the table below.2. Protect the compound from light by using an amber vial or storing it in a dark place.3. Ensure the container is tightly sealed to minimize exposure to air and moisture.4. If degradation is suspected, verify the compound's purity using an appropriate analytical method (e.g., HPLC, GC-MS).
Inconsistent or unexpected experimental results Degradation of the compound leading to the presence of impurities.1. Aliquot the compound into smaller, single-use vials upon receipt to prevent contamination and degradation of the entire stock.2. Perform a control experiment with a fresh, unopened vial of this compound to determine if the issue is with the compound's integrity.3. Consider potential degradation pathways, such as hydrolysis of the nitrile group to a carboxylic acid, which could alter the compound's activity.
Difficulty dissolving the compound The compound may have degraded into less soluble impurities.1. Attempt to dissolve a small amount in a recommended solvent to check for insolubles.2. If insolubles are present, filtration may be necessary, but it is highly recommended to first assess the purity of the material.

Stability and Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature Cool (2-8°C recommended for long-term storage)To minimize thermal degradation.
Light Protect from light (store in an amber or opaque container)Furan rings can be susceptible to photodegradation.
Moisture Dry environment (store with a desiccant if necessary)To prevent potential hydrolysis of the nitrile group.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) for long-term storageTo prevent oxidation.
Container Tightly sealed containerTo prevent exposure to air and moisture.

Experimental Protocols

Protocol for a Basic Forced Degradation Study

For researchers needing to assess the stability of this compound under their specific experimental conditions, a forced degradation study can provide valuable insights. This involves subjecting the compound to various stress conditions to accelerate degradation.

Objective: To identify potential degradation products and determine the stability of this compound under specific stress conditions.

Materials:

  • This compound

  • Appropriate solvents (e.g., acetonitrile, water)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber or light source

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acidic solution and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with a basic solution and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with an oxidizing agent and keep at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose a solid sample and a solution of the compound to a controlled light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a suitable analytical method to separate and identify the parent compound and any degradation products.

Data Analysis:

  • Calculate the percentage of degradation of this compound under each condition.

  • Characterize the major degradation products using techniques like mass spectrometry.

Visualizations

Storage_Troubleshooting start Start: Observe Issue with this compound issue What is the nature of the issue? start->issue visual_change Visual Change (color, precipitate) issue->visual_change Visual inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance check_storage Review Storage Conditions: - Temperature (cool) - Light (dark) - Atmosphere (sealed) visual_change->check_storage fresh_sample Use a Fresh, Unopened Sample for Comparison inconsistent_results->fresh_sample purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis end_degraded Conclusion: Compound has likely degraded. Consider purification or replacement. purity_analysis->end_degraded Purity compromised end_ok Conclusion: Compound is likely stable. Investigate other experimental variables. purity_analysis->end_ok Purity acceptable fresh_sample->purity_analysis aliquot Future Prevention: Aliquot stock upon receipt end_degraded->aliquot

Caption: Troubleshooting workflow for stability issues with this compound.

Degradation_Pathways compound This compound stress Stress Conditions compound->stress hydrolysis Hydrolysis (Acid/Base, Moisture) stress->hydrolysis Aqueous environment oxidation Oxidation (Air) stress->oxidation Exposure to air photo_thermal Photodegradation / Thermal Stress (Light / Heat) stress->photo_thermal Energy input product1 5-Methyl-2-furoic acid hydrolysis->product1 product2 Ring-opened products oxidation->product2 product3 Polymerization products photo_thermal->product3

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Troubleshooting NMR Spectra of Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of substituted furans.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of a substituted furan shows overlapping signals in the aromatic region. How can I resolve them?

A1: Overlapping signals in the aromatic region of substituted furan spectra are a common issue. Here are several approaches to resolve them:

  • Change the Solvent: The chemical shifts of furan protons can be sensitive to the solvent used.[1][2] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or DMSO-d6) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[2]

  • Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum. This allows for the delineation of individual spin systems.[3]

  • Temperature Variation: For some molecules, especially those with rotamers, changing the temperature of the NMR experiment can simplify complex spectra.[2]

Q2: I'm observing unexpected chemical shifts for the furan ring protons. What could be the cause?

A2: The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, which directly impacts the chemical shifts of the ring protons.[4]

  • Substituent Effects: Electron-withdrawing groups (EWGs) tend to deshield the ring protons, shifting their signals to a lower field (higher ppm), while electron-donating groups (EDGs) cause an upfield shift (lower ppm).[4][5] The position of the substituent also plays a crucial role in the extent of these shifts.

  • Solvent Effects: As mentioned in Q1, the choice of solvent can influence chemical shifts due to interactions between the solvent and the analyte.[1][6]

  • Concentration Effects: In some cases, the concentration of the sample can affect chemical shifts due to intermolecular interactions.[2]

  • pH: If the sample is in an acidic solution, protonation of the furan ring can occur, leading to significant changes in the spectrum and potentially ring opening.[7]

Q3: The coupling constants in my substituted furan spectrum seem unusual. What are the typical ranges?

A3: Coupling constants in five-membered aromatic heterocycles like furan are generally smaller than those in six-membered rings like benzene.[8][9] Unlike benzene, the three-bond (³J) and four-bond (⁴J) couplings in furans can be of similar magnitude.[8]

Q4: My NMR sample of a furan derivative is degrading, and I see new, unexpected peaks. What is happening?

A4: Furan rings can be susceptible to ring-opening, particularly under acidic conditions.[7][10][11] This is a common issue, especially during aqueous workups or when using acidic solvents.

  • Acid-Catalyzed Ring Opening: Protonation of the furan ring, especially at the α-carbon, makes it susceptible to nucleophilic attack by species like water.[7] This can lead to the formation of acyclic dicarbonyl compounds.[7]

  • Troubleshooting Steps:

    • Control pH: If possible, maintain the pH of your sample between 5 and 10.[7]

    • Lower Temperature: Perform reactions and workups at lower temperatures to slow down degradation.[7]

    • Minimize Exposure Time: Reduce the time your compound is in contact with acidic conditions.[7]

    • Solvent Choice: Polar aprotic solvents may offer better stability for furan derivatives.[7]

Q5: I have a halogen-substituted furan, and the NMR signals are broad. Why is this?

A5: If your furan is substituted with a halogen like bromine or chlorine, you may be observing the effects of quadrupolar broadening. Nuclei with a spin quantum number greater than 1/2, such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br, have a non-spherical charge distribution. This quadrupole moment interacts with the electric field gradient, leading to rapid relaxation and broad NMR signals.[12][13][14] This can sometimes broaden the signals of adjacent protons as well.[13]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Unsubstituted Furan.

ProtonChemical Shift (δ, ppm) in CDCl₃Coupling Constant (J, Hz)
H2, H5~7.44J23 ≈ 1.75
H3, H4~6.38J34 ≈ 3.27
J24 ≈ 0.81
J25 ≈ 1.49

Data compiled from various sources.[4]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Furan.

CarbonChemical Shift (δ, ppm) in CDCl₃
C2, C5~142.8
C3, C4~109.8

Data compiled from various sources.[15]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Analyte Quantity: For ¹H NMR, dissolve 1-5 mg of the substituted furan. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[4][5]

  • Solvent Selection: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[5]

  • Dissolution: Weigh the compound in a clean vial and add the deuterated solvent. Gently swirl to dissolve.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.[5]

Protocol 2: Data Acquisition Parameters for ¹H NMR

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Locking and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to optimize resolution.[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹H NMR.[4]

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.[4]

    • Relaxation Delay: A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[4]

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and Baseline Correction: Correct the phase and baseline of the spectrum.[4]

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard like TMS (0.00 ppm).[4]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Furan NMR Spectra start Start: Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity impure Impurity Peaks Present check_purity->impure No pure Sample is Pure check_purity->pure Yes purify Purify Sample impure->purify purify->start analyze_signals Analyze Signals: Chemical Shifts, Coupling, Linewidth pure->analyze_signals broad_signals Broad Signals? analyze_signals->broad_signals quadrupolar Consider Quadrupolar Broadening (e.g., Halogen Substituents) broad_signals->quadrupolar Yes poor_shimming Check Shimming / Sample Homogeneity broad_signals->poor_shimming Yes unexpected_shifts Unexpected Chemical Shifts? broad_signals->unexpected_shifts No end Structural Elucidation quadrupolar->end poor_shimming->end solvent_effects Consider Solvent/Concentration Effects unexpected_shifts->solvent_effects Yes ring_opening Consider Ring Opening (Acidic Conditions?) unexpected_shifts->ring_opening Yes complex_multiplets Complex/Overlapping Multiplets? unexpected_shifts->complex_multiplets No solvent_effects->end ring_opening->end change_solvent Acquire Spectrum in Different Solvent complex_multiplets->change_solvent Yes run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) complex_multiplets->run_2d_nmr Yes complex_multiplets->end No change_solvent->end run_2d_nmr->end

Caption: A logical workflow for troubleshooting common issues in furan NMR spectra.

FuranRingOpening Acid-Catalyzed Furan Ring Opening Pathway furan Substituted Furan protonation Protonation (H+) furan->protonation Rate-limiting step furanium Reactive Furanium Ion protonation->furanium nucleophilic_attack Nucleophilic Attack (e.g., H2O) furanium->nucleophilic_attack dihydrofuranol Dihydrofuranol Intermediate nucleophilic_attack->dihydrofuranol bond_cleavage C-O Bond Cleavage dihydrofuranol->bond_cleavage Further Protonation dicarbonyl Acyclic Dicarbonyl Compound bond_cleavage->dicarbonyl

Caption: Signaling pathway for the acid-catalyzed ring opening of substituted furans.

References

Furan Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the synthesis of furan derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in furan synthesis?

Low yields in furan synthesis can be attributed to several factors, including incomplete reactions, degradation of starting materials or the furan product under harsh reaction conditions (e.g., strong acids and high temperatures), and the formation of side products.[1] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening reactions.[1]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

The formation of dark, tarry materials is a common issue in furan synthesis, typically caused by the polymerization of the furan product or starting materials, especially under acidic conditions.[1] To mitigate this:

  • Use Milder Conditions: Opt for milder acid catalysts or Lewis acids instead of strong Brønsted acids.[2]

  • Lower the Temperature: Reducing the reaction temperature can decrease the rate of polymerization.[1]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Q3: How can I effectively purify my furan derivative?

Purification of furans can be challenging due to their potential volatility and sensitivity. Common methods include:

  • Distillation: Effective for volatile furans, often performed under vacuum to avoid decomposition at high temperatures.[1]

  • Column Chromatography: Silica gel is a common stationary phase, but its acidic nature can sometimes degrade sensitive furans. Using neutral alumina or adding a small amount of a base like triethylamine to the eluent can prevent product degradation.[1]

Troubleshooting Guides

Low Yield and Incomplete Conversion

Low product yield is a frequent challenge in furan synthesis. The following workflow can help diagnose and resolve common issues.

LowYieldTroubleshooting start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials start->check_purity First Step check_conditions Review Reaction Conditions check_purity->check_conditions If Pure success Improved Yield check_purity->success If Impure & Purified optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst If Conditions Correct optimize_temp_time Adjust Temperature and Time check_conditions->optimize_temp_time If Conditions Incorrect optimize_catalyst->optimize_temp_time If No Improvement workup_issue Investigate Workup & Purification optimize_temp_time->workup_issue If Still Low workup_issue->success If Optimized

A troubleshooting workflow for low reaction yields.
Polymerization and Side Product Formation

The formation of polymers and other side products can significantly reduce the yield of the desired furan.

PolymerizationTroubleshooting start Polymer or Side Product Formation milder_catalyst Switch to Milder Acid Catalyst start->milder_catalyst lower_temp Lower Reaction Temperature milder_catalyst->lower_temp If Polymerization Persists shorter_time Reduce Reaction Time lower_temp->shorter_time And anhydrous Ensure Anhydrous Conditions shorter_time->anhydrous And success Reduced Side Products anhydrous->success

A guide to minimizing polymerization and side reactions.

Key Synthesis Methods and Optimization

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[3]

PaalKnorrMechanism start 1,4-Dicarbonyl Compound protonation Protonation of a Carbonyl start->protonation + H+ enolization Enolization of the Other Carbonyl protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization dehydration Dehydration cyclization->dehydration - H2O furan Furan Product dehydration->furan

The reaction mechanism of the Paal-Knorr furan synthesis.

The choice of catalyst, solvent, and temperature significantly impacts the yield of the Paal-Knorr synthesis. Milder catalysts and lower temperatures are often preferred to prevent degradation of the furan product.[2]

CatalystSolventTemperature (°C)TimeYield (%)
p-TsOHToluene110-1204-6 hHigh
H₂SO₄-HighProlongedLow (due to charring)
ZnBr₂-MilderShorterModerate to High
Bi(NO₃)₃-MilderShorterModerate to High
HCl (catalytic)Ethanol/Water (1:1)140 (Microwave)3-5 minHigh
[bmim]HSO₄Ionic Liquid1502-5 hGood to Quantitative

Table 1: Comparison of different catalytic systems and conditions for the Paal-Knorr furan synthesis.[2][4]

Reagents & Setup:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[2]

Reaction:

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[2]

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected.[2]

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.[2]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5]

FeistBenaryMechanism start α-Halo Ketone + β-Dicarbonyl enolate Enolate Formation start->enolate + Base alkylation Nucleophilic Attack on α-Halo Ketone enolate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization dehydration Dehydration cyclization->dehydration - H2O furan Furan Product dehydration->furan

The reaction mechanism of the Feist-Benary furan synthesis.

The choice of base and solvent is crucial for the success of the Feist-Benary synthesis. Mild bases are generally preferred to avoid hydrolysis of ester groups.[6]

BaseSolventTemperature (°C)Notes
PyridineEthanolRefluxCommonly used, effective for many substrates.
TriethylamineVariousRoom Temp to RefluxMild and effective base.
Ammonia--Can lead to pyrrole byproducts.[7]
NaOH--Strong base, may cause hydrolysis of esters.[6]

Table 2: Common bases and solvents used in the Feist-Benary synthesis.[6][7]

Reagents & Setup:

  • In a suitable flask, dissolve ethyl acetoacetate in ethanol.

  • Add a base, such as pyridine.

Reaction:

  • To the stirred solution, add 2-bromoacetophenone portion-wise at room temperature.

  • Heat the reaction mixture to reflux for several hours and monitor by TLC.

Workup and Purification:

  • After cooling, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent like diethyl ether and wash with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by chromatography or distillation.

Furan Synthesis from Carbohydrates

The acid-catalyzed dehydration of sugars, such as glucose and fructose, is a key renewable route to furan derivatives like 5-hydroxymethylfurfural (HMF).[8]

The choice of acid catalyst and the reaction medium are critical for achieving high yields of HMF and minimizing the formation of byproducts like humins.

Starting MaterialCatalystSolventTemperature (°C)TimeHMF Yield (%)
FructoseH₂SO₄DMSO18024 h48
GlucoseH₂SO₄DMSO18024 h33
FructosePhosphoric AcidHot Compressed Water200-High
GlucoseNH₂-AC-SO₃Hγ-valerolactone1406 h71.8

Table 3: Comparison of reaction conditions for HMF synthesis from carbohydrates.[8][9]

This technical support center provides a starting point for troubleshooting and optimizing your furan synthesis reactions. For more specific issues, consulting the primary literature for the particular furan derivative of interest is highly recommended.

References

Technical Support Center: Degradation Pathways of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of furan derivatives.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is degrading under acidic conditions during reaction workup. What is the likely degradation pathway?

A1: Furan rings are susceptible to acid-catalyzed hydrolysis. The degradation is initiated by protonation of the furan ring, which disrupts its aromaticity. This is followed by a nucleophilic attack by water, leading to ring-opening and the formation of a 1,4-dicarbonyl compound. For instance, furan itself hydrolyzes to succinaldehyde. The rate of this degradation is influenced by the acidity of the medium and the substituents on the furan ring.

Q2: I am observing unexpected degradation of my furan-containing drug candidate in my in vitro metabolic stability assay. What is the primary metabolic pathway responsible for this?

A2: Furan derivatives are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[1] The primary metabolic activation pathway involves the oxidation of the furan ring to form a highly reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial (BDA).[1] This reactive metabolite can covalently bind to cellular nucleophiles like proteins and DNA, which is a major concern for potential toxicity.[1]

Q3: How can I detect the formation of reactive metabolites from my furan-containing compound?

A3: A common and effective method is to conduct a glutathione (GSH) trapping experiment. In this assay, the compound is incubated with liver microsomes in the presence of GSH.[1] If a reactive electrophilic metabolite is formed, it will be "trapped" by GSH, forming a stable adduct that can be detected by high-resolution mass spectrometry (HR-MS). The presence of a GSH adduct is a strong indication of reactive metabolite formation.

Q4: My furan derivative shows significant degradation upon exposure to light. What type of degradation is occurring?

A4: Furan and its derivatives can undergo photodegradation. This process can involve photo-rearrangement or radical-induced degradation pathways. The specific pathway and resulting degradation products will depend on the structure of the furan derivative and the wavelength of the light exposure.

Q5: During thermal stress testing of my compound, I am observing a complex mixture of degradation products. What are the expected thermal degradation pathways for furan derivatives?

A5: Thermal degradation of furan derivatives can be complex, involving ring-opening reactions, side-chain eliminations, and radical-induced transformations.[2] For furans with oxygenated substituents, decomposition can occur through ring-opening isomerization or via carbene intermediates.[3][4] The specific degradation products are highly dependent on the temperature and the molecular structure of the furan derivative.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis of Furan Degradation Products
  • Potential Cause: Secondary interactions between the polar functional groups of furan derivatives and residual silanol groups on the silica-based stationary phase of the HPLC column.[5]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analytes.

    • Use an End-Capped Column: Employ a high-quality, end-capped HPLC column to minimize the number of free silanol groups.

    • Add a Competitive Amine: For basic compounds, adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can reduce peak tailing.

    • Column Wash: If the column is old or has been used with diverse samples, a thorough wash with a strong solvent may help remove contaminants that contribute to poor peak shape.

Issue 2: High in vitro Clearance of a Furan-Containing Compound in Liver Microsomes
  • Potential Cause: Extensive CYP450-mediated metabolism of the furan ring.[1]

  • Troubleshooting Steps:

    • CYP450 Inhibition Studies: Co-incubate your compound with specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify the primary metabolizing isoforms.

    • Use Recombinant CYP Isoforms: Confirm the metabolizing enzymes by incubating your compound with individual recombinant human CYP enzymes.

    • Structural Modification: If high clearance is a liability, consider structural modifications to the furan ring, such as introducing electron-withdrawing groups or bulky substituents, to decrease its susceptibility to metabolism.[1]

Issue 3: Inconsistent Results in Forced Degradation Studies
  • Potential Cause: Degradation proceeding too far, leading to a complex mixture of secondary degradation products, or insufficient stress leading to minimal degradation.

  • Troubleshooting Steps:

    • Optimize Stress Conditions: The goal is typically to achieve 5-20% degradation.[6][7] Adjust the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and exposure time.

    • Time-Course Analysis: Analyze samples at multiple time points to understand the degradation kinetics and differentiate between primary and secondary degradation products.[8]

    • Ensure Proper Neutralization: For acid and base hydrolysis studies, ensure the reaction is effectively neutralized before analysis to prevent further degradation.[6]

Data Presentation

Table 1: Summary of Common Degradation Pathways and Conditions for Furan Derivatives

Degradation TypeStress ConditionsKey Intermediates/ProductsAnalytical Techniques
Acid Hydrolysis 0.1 M - 1.0 M HCl, Room Temperature to 60°C[6]1,4-dicarbonyl compoundsHPLC-UV, LC-MS
Base Hydrolysis 0.1 M - 1.0 M NaOH, Room Temperature to 60°C[6]Ring-opened productsHPLC-UV, LC-MS
Oxidative 3% H₂O₂, Room Temperature[8]Ring-opened derivatives, N-oxidesHPLC-UV, LC-MS
Photolytic UV-VIS light exposurePhoto-rearranged isomers, radical-induced productsHPLC-UV, LC-MS
Thermal 60-80°C and higherRing-opened compounds, smaller volatile fragmentsGC-MS, TGA-MS
Metabolic (in vitro) Human Liver Microsomes, NADPH, 37°Ccis-2-butene-1,4-dial (BDA), GSH adductsLC-MS/MS

Experimental Protocols

Protocol 1: Forced Degradation Study of a Furan-Containing Compound

Objective: To investigate the stability of a furan derivative under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the furan-containing compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 60-80°C.

    • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours (or other suitable time points).

  • Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS method. A control sample, protected from stressors, should be analyzed concurrently.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the rate of metabolism of a furan-containing compound by liver enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS. The rate of disappearance is used to calculate the half-life and intrinsic clearance.

Protocol 3: GSH Trapping of Reactive Metabolites

Objective: To detect the formation of electrophilic reactive metabolites of a furan-containing compound.

Methodology:

  • Incubation: Follow the procedure for the in vitro metabolic stability assay (Protocol 2), but include 1 mM GSH in the incubation mixture.

  • Reaction Termination and Sample Preparation: Terminate the reaction with ice-cold acetonitrile. Vortex and centrifuge to precipitate proteins. Transfer the supernatant and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • Analysis: Analyze the samples using high-resolution LC-MS/MS. Search for potential GSH adducts by looking for the characteristic mass of the parent compound plus the mass of GSH (307.3 Da), minus the mass of a proton.

Visualizations

Furan Furan Derivative ProtonatedFuran Protonated Furan (Non-aromatic) Furan->ProtonatedFuran + H+ RingOpened 1,4-Dicarbonyl Compound ProtonatedFuran->RingOpened + H2O (Nucleophilic Attack)

Caption: Acid-catalyzed degradation pathway of a furan derivative.

FuranDrug Furan-containing Drug ReactiveMetabolite Reactive Metabolite (e.g., BDA) FuranDrug->ReactiveMetabolite CYP450 Oxidation (e.g., CYP2E1) ProteinAdduct Protein Adducts (Toxicity) ReactiveMetabolite->ProteinAdduct Covalent Binding GSH_Adduct GSH Adduct (Detoxification/Detection) ReactiveMetabolite->GSH_Adduct + GSH

Caption: Metabolic activation pathway of a furan-containing drug.

Start High in vitro Clearance Observed Step1 Conduct CYP Inhibition Assay Start->Step1 Decision1 Specific CYP Isoform(s) Identified? Step1->Decision1 Step2 Confirm with Recombinant CYPs Decision1->Step2 Yes InvestigateOther Investigate Non-CYP Metabolism Decision1->InvestigateOther No Step3 Consider Structural Modification Step2->Step3 End Optimized Metabolic Stability Step3->End

References

Technical Support Center: Scale-Up Synthesis of Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the synthesis of furan compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.

Troubleshooting Guides

Problem: Low Product Yield During Scale-Up

Q1: We are observing a significant drop in yield for our furan compound synthesis upon moving from lab scale to a pilot plant. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield during scale-up is a multifaceted problem often attributed to changes in physical and chemical parameters that are more pronounced in larger reactors. Key areas to investigate include:

  • Reaction Kinetics and Thermodynamics: Reactions that perform well in a lab flask may behave differently in a large reactor due to altered surface-to-volume ratios, leading to inefficient heat transfer.

    • Troubleshooting Steps:

      • Re-evaluate Reaction Parameters: Suboptimal temperature and pressure can negatively impact yield. Ensure that the temperature and pressure are uniformly controlled throughout the larger reactor volume.

      • Heat Transfer Efficiency: Localized hot spots can lead to thermal degradation of the product or catalyst.[1] Implement more efficient stirring and consider reactor jacket heating/cooling systems to ensure uniform heat distribution.

  • Catalyst Deactivation: Catalysts are crucial in many furan syntheses, and their performance can degrade more rapidly at scale.

    • Troubleshooting Steps:

      • Catalyst Characterization: Analyze the catalyst post-reaction for signs of poisoning, sintering (clumping), or coking (carbon deposition), which can block active sites.[1]

      • Catalyst Loading and Bed Design: In continuous flow processes, improper packing of the catalyst bed can lead to channeling, reducing the effective catalyst-reactant interaction. Ensure uniform packing density. For batch processes, ensure adequate mixing to keep the catalyst suspended.

  • Purity of Starting Materials: The impact of impurities in starting materials can be magnified at a larger scale.

    • Troubleshooting Steps:

      • Quality Control: Implement stringent quality control checks for all raw materials. Impurities can poison catalysts or lead to unwanted side reactions.[1]

      • Feedstock Variability (for biomass): When using biomass as a feedstock, its composition can vary significantly, affecting the yield and purity of the final product.[2] Pre-treatment and characterization of biomass are crucial.

Problem: Poor Selectivity and High Percentage of Byproducts

Q2: Our scaled-up synthesis is producing a high proportion of undesirable byproducts, leading to poor selectivity. How can we improve this?

A2: Poor selectivity in furan synthesis is often related to the high reactivity of the furan ring and the reaction conditions.[1] Common byproducts include polymers (humins), over-reduced products, or oxidized derivatives.[1][3]

  • Side Reactions: The sensitive nature of the furan ring makes it susceptible to polymerization, especially under acidic conditions.[4][5]

    • Troubleshooting Steps:

      • Control of Reaction Conditions: Lowering the reaction temperature can often reduce the rate of competing side reactions.[1]

      • pH Control: For acid-catalyzed reactions, neutralizing the reaction mixture promptly after completion can prevent product degradation.

      • Solvent Choice: The choice of solvent can significantly influence both conversion and selectivity.[1] For instance, in the production of HMF from biomass, a biphasic system can help to continuously extract the product from the reactive aqueous phase, thus preventing its degradation.[6]

  • Catalyst Selection: The catalyst plays a critical role in directing the reaction towards the desired product.

    • Troubleshooting Steps:

      • Catalyst Screening: Experiment with different catalysts to find one with higher selectivity for the desired transformation. For example, in the reduction of furfural to furfuryl alcohol, non-precious metal catalysts like Cu-Al2O3-ZnO have demonstrated high selectivity.[1]

      • Use of Milder Reagents: Employing a milder reducing or oxidizing agent can prevent over-reduction or over-oxidation of the furan ring and its substituents.[1]

Frequently Asked Questions (FAQs)

Q3: What are the primary challenges in purifying furan compounds at an industrial scale?

A3: Purifying furan compounds is challenging due to their thermal sensitivity and the presence of structurally similar impurities.[1]

  • Thermal Instability: Many furan derivatives are prone to degradation and polymerization at elevated temperatures, which are often required for distillation.[4]

    • Solution: Fractional vacuum distillation is the preferred method as it allows for distillation at lower temperatures, minimizing thermal degradation.[1]

  • Structurally Similar Impurities: The synthesis process can generate byproducts that have boiling points close to the desired product, making separation by simple distillation difficult.

    • Solution: High-efficiency fractional distillation columns are necessary. In some cases, alternative purification techniques like chromatography may be required, although this can be expensive and generate significant solvent waste at scale.[1]

  • Product Discoloration: Purified furan aldehydes like furfural and HMF can darken over time due to oxidation and polymerization, which is often catalyzed by residual acids and exposure to air and light.[4]

    • Solution: Before distillation, wash the crude product with a mild base (e.g., sodium carbonate solution) to neutralize acidic impurities.[4] Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a dark and cool place.[1]

Q4: How does the choice of feedstock, particularly when using biomass, impact the scale-up of furan synthesis?

A4: The transition from pure chemical feedstocks to biomass introduces significant challenges.

  • Feedstock Heterogeneity: Lignocellulosic biomass is a complex mixture of cellulose, hemicellulose, and lignin, and its composition varies depending on the source.[7] This variability can lead to inconsistent product yields and profiles.

  • Harsh Reaction Conditions: The conversion of biomass to furans often requires harsh conditions (high temperatures and pressures), which can lead to the degradation of both the sugars and the furan products into undesirable byproducts like humins.[8]

  • Downstream Processing: The crude product stream from biomass conversion is often a complex mixture containing not only the target furan but also other sugars, organic acids, and phenolic compounds, making purification more challenging.

Q5: What are the key safety considerations when handling large quantities of furan compounds?

A5: Furan and its derivatives present several safety hazards that are amplified at an industrial scale.

  • Toxicity: Furan is classified as a possible human carcinogen.[9] Therefore, minimizing exposure through inhalation and skin contact is crucial. Use of appropriate personal protective equipment (PPE) and closed handling systems is recommended.

  • Flammability: Furan is a volatile and flammable liquid.[9] Large-scale operations must be conducted in well-ventilated areas, away from ignition sources, and with appropriate fire suppression systems in place.

  • Instability: As mentioned, many furan derivatives can be unstable. The potential for runaway polymerization reactions, especially in the presence of acids, should be assessed and mitigated through careful temperature control and the use of inhibitors if necessary.

Data Presentation

Table 1: Comparison of Furfural Yield from Biomass under Different Catalytic Systems

Catalyst SystemFeedstockTemperature (°C)Yield (%)Reference
Sulfuric AcidVarious~180≤ 55[2]
MTC ProcessVariousNot Specified83[2]
Formic/Acetic AcidVariousNot SpecifiedNot Specified[2]
H-ZSM-5 ZeoliteCorn Cob19071.7[10]
PAL-SO3HXylose18087[10]
CrCl3 in Ionic LiquidXylan20063[10]

Experimental Protocols

Methodology 1: Generalized Protocol for the Synthesis of 3-Furanmethanol

This protocol is a general guideline and may require optimization for specific scales.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the starting furan-3-carboxylic acid in an appropriate solvent like tetrahydrofuran (THF).

  • Reduction: Cool the solution in an ice bath. Carefully add a reducing agent, such as sodium borohydride, in portions to control the reaction temperature and rate of gas evolution.[1]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time (e.g., 12 hours) with continuous stirring.[1] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Quenching and Neutralization: Once the reaction is complete, cautiously neutralize the reaction mixture to a neutral pH with a dilute acid (e.g., 2 M hydrochloric acid).[1]

  • Workup and Extraction: Filter any resulting solids and wash them with the reaction solvent. Combine the organic layers and concentrate them under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude 3-Furanmethanol by fractional vacuum distillation.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Product Yield During Scale-Up Kinetics Investigate Reaction Kinetics & Thermodynamics Start->Kinetics Catalyst Assess Catalyst Performance Start->Catalyst Purity Check Starting Material Purity Start->Purity TempPressure Re-evaluate Temperature & Pressure Control Kinetics->TempPressure HeatTransfer Improve Heat Transfer Efficiency Kinetics->HeatTransfer Deactivation Characterize Catalyst for Deactivation Catalyst->Deactivation Loading Optimize Catalyst Loading/Bed Design Catalyst->Loading QC Implement Strict QC on Raw Materials Purity->QC Biomass Characterize & Pre-treat Biomass Feedstock Purity->Biomass Solution Improved Yield TempPressure->Solution HeatTransfer->Solution Deactivation->Solution Loading->Solution QC->Solution Biomass->Solution

Caption: Troubleshooting workflow for addressing low product yield.

Troubleshooting_Poor_Selectivity Start Poor Selectivity & High Byproducts SideReactions Minimize Side Reactions Start->SideReactions Catalyst Optimize Catalyst System Start->Catalyst Conditions Control Reaction Conditions (T, pH) SideReactions->Conditions Solvent Select Appropriate Solvent/Biphasic System SideReactions->Solvent Screening Screen for More Selective Catalysts Catalyst->Screening Reagents Use Milder Reagents Catalyst->Reagents Solution Improved Selectivity Conditions->Solution Solvent->Solution Screening->Solution Reagents->Solution

Caption: Workflow for improving reaction selectivity.

Furan_Scaleup_Challenges ScaleUp Scale-Up Synthesis of Furan Compounds Yield Low Yield ScaleUp->Yield Selectivity Poor Selectivity ScaleUp->Selectivity Purification Purification Difficulties ScaleUp->Purification Stability Product Instability ScaleUp->Stability HeatTransfer Heat Transfer Yield->HeatTransfer Catalyst Catalyst Deactivation Yield->Catalyst Selectivity->Catalyst Byproducts Byproduct Formation (e.g., Humins) Selectivity->Byproducts Thermal Thermal Sensitivity Purification->Thermal Impurities Similar Impurities Purification->Impurities Stability->Thermal Polymerization Oxidation & Polymerization Stability->Polymerization HeatTransfer->Yield Catalyst->Yield Catalyst->Selectivity Byproducts->Selectivity Thermal->Purification Thermal->Stability Impurities->Purification Polymerization->Stability

Caption: Interrelation of challenges in furan synthesis scale-up.

References

Validation & Comparative

Comparative Reactivity Analysis: 5-Methyl-2-furonitrile vs. 2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-Methyl-2-furonitrile and 2-furonitrile. The analysis focuses on the influence of their distinct substituents on the furan ring's susceptibility to electrophilic aromatic substitution and its participation in cycloaddition reactions. This document aims to furnish researchers with the foundational knowledge required for strategic synthetic planning and the prediction of reaction outcomes involving these heterocyclic scaffolds.

Theoretical Framework: The Role of Substituent Electronic Effects

The reactivity of the furan ring is fundamentally governed by the electronic properties of its substituents. Furan itself is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene in electrophilic aromatic substitution reactions.[1][2] The oxygen atom's lone pairs contribute to the aromatic π-system, increasing the electron density at the carbon atoms, particularly at the C2 and C5 positions.[1][2]

  • 2-furonitrile : The nitrile group (-CN) at the C2 position is a potent electron-withdrawing group (EWG) due to both induction and resonance effects. This withdrawal of electron density deactivates the furan ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted furan.

  • This compound : This molecule features two substituents with opposing electronic effects. The nitrile group at C2 is deactivating, while the methyl group (-CH₃) at C5 is an electron-donating group (EDG). The methyl group, through an inductive effect and hyperconjugation, increases the electron density of the furan ring.

The net reactivity of this compound is a result of the interplay between the electron-donating methyl group and the electron-withdrawing nitrile group. While the nitrile group deactivates the ring, the methyl group partially mitigates this effect by donating electron density. Therefore, This compound is predicted to be more reactive than 2-furonitrile in reactions where the furan ring acts as a nucleophile, such as electrophilic aromatic substitution and normal-electron-demand Diels-Alder reactions.

Comparative Reactivity in Key Reaction Classes

The following sections compare the expected reactivity of this compound and 2-furonitrile in two major classes of reactions relevant to furan chemistry.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of furans, typically occurring at the electron-rich C5 position if the C2 position is substituted.[1]

Predicted Reactivity Order:

This compound > 2-furonitrile

The electron-donating methyl group in this compound enhances the nucleophilicity of the furan ring, making it more susceptible to attack by electrophiles. In contrast, the nitrile group in 2-furonitrile significantly reduces the ring's electron density, thus decreasing its reactivity towards electrophiles. For 2-furonitrile, electrophilic attack is directed primarily to the C5 position, though the reaction is generally sluggish. In the case of this compound, the activating methyl group at C5 would strongly favor electrophilic attack at the C3 or C4 positions, although steric hindrance might play a role.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundKey Substituent EffectsPredicted Relative Reactivity
This compound -CH₃ (EDG) at C5, -CN (EWG) at C2More Reactive
2-furonitrile -CN (EWG) at C2Less Reactive
Diels-Alder Cycloaddition

Furan can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The reactivity of furan derivatives in this context is also influenced by the electronic nature of their substituents. In normal-electron-demand Diels-Alder reactions, where the furan acts as the electron-rich diene, electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it.

Predicted Reactivity Order:

This compound > 2-furonitrile

The electron-donating methyl group in this compound increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring system, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of a typical dienophile (e.g., maleic anhydride). This results in a faster reaction rate. Conversely, the electron-withdrawing nitrile group in 2-furonitrile lowers the HOMO energy, increasing the HOMO-LUMO gap and thus decreasing the reaction rate.

Table 2: Predicted Relative Reactivity in Normal-Electron-Demand Diels-Alder Reactions

CompoundKey Substituent EffectsPredicted Relative Reactivity as a Diene
This compound -CH₃ (EDG) at C5, -CN (EWG) at C2More Reactive
2-furonitrile -CN (EWG) at C2Less Reactive

Experimental Protocols

The following are representative experimental protocols that can be adapted to compare the reactivity of this compound and 2-furonitrile.

Competitive Nitration (Electrophilic Aromatic Substitution)

This protocol is designed to qualitatively assess the relative reactivity of the two furonitrile derivatives towards an electrophile.

Materials:

  • This compound

  • 2-furonitrile

  • Acetic anhydride

  • Fuming nitric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Nitrating Agent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place acetic anhydride (e.g., 20 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add fuming nitric acid (1.0 equivalent relative to the total moles of furan derivatives) to the stirred acetic anhydride, ensuring the temperature does not exceed 5 °C. Stir the resulting solution for 15-20 minutes at 0 °C to form acetyl nitrate.[1]

  • Competitive Reaction: In a separate flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of this compound and 2-furonitrile in acetic anhydride (e.g., 10 mL). Cool this solution to -5 °C.

  • Reaction Execution: Slowly add the prepared acetyl nitrate solution dropwise to the solution of the furonitriles, maintaining the temperature below 0 °C.

  • Workup: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Pour the reaction mixture onto crushed ice and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by GC-MS to determine the relative ratio of the nitrated products of this compound and 2-furonitrile. A higher ratio of the nitrated product from this compound would indicate its higher reactivity.

Diels-Alder Reaction with Maleic Anhydride

This protocol can be used to compare the rates of the Diels-Alder reaction for the two furonitrile derivatives.

Materials:

  • This compound

  • 2-furonitrile

  • Maleic anhydride

  • Toluene (or other suitable solvent)

  • NMR spectrometer or GC-MS

Procedure:

  • Reaction Setup: In two separate reaction vessels, prepare solutions of this compound (e.g., 0.1 M) and 2-furonitrile (e.g., 0.1 M) in toluene. In separate vessels, prepare solutions of maleic anhydride (e.g., 0.1 M) in toluene.

  • Reaction Initiation: At a constant temperature (e.g., 80 °C), add the maleic anhydride solution to each of the furonitrile solutions to initiate the reactions.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by cooling the aliquot in an ice bath.

  • Analysis: Analyze the aliquots by a suitable method (e.g., ¹H NMR spectroscopy to monitor the disappearance of starting materials and the appearance of products, or GC-MS to determine the conversion).

  • Data Comparison: Plot the concentration of the starting material or product versus time for both reactions. The reaction that proceeds to a higher conversion in a given amount of time is the more reactive one.

Visualizing Reaction Mechanisms

The following diagrams illustrate the general mechanism for electrophilic aromatic substitution on a substituted furan and the workflow for a competitive reactivity experiment.

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Furan Substituted Furan SigmaComplex σ-Complex (Resonance Stabilized) Furan->SigmaComplex Electrophilic Attack Electrophile E+ Product Substituted Product SigmaComplex->Product Deprotonation (-H+)

Caption: General mechanism of electrophilic aromatic substitution on a furan ring.

Competitive_Experiment Furonitrile1 This compound Reaction Competitive Reaction Furonitrile1->Reaction Furonitrile2 2-furonitrile Furonitrile2->Reaction Reagent Electrophile (E+) Reagent->Reaction Analysis Product Analysis (e.g., GC-MS) Reaction->Analysis Conclusion Determine Relative Reactivity Analysis->Conclusion

References

A Comparative Spectroscopic Guide to Furanonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 2-furanonitrile and 3-furanonitrile. A thorough understanding of the distinct spectral features of these isomers is crucial for their unambiguous identification in complex chemical environments, which is essential in fields ranging from synthetic chemistry to drug discovery and materials science. This document summarizes key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the key spectroscopic data for 2-furanonitrile and 3-furanonitrile, facilitating their differentiation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. The position of the nitrile group on the furan ring significantly influences the C-H, C-O, and C≡N stretching and bending vibrations.

Spectroscopic Feature2-Furanonitrile3-Furanonitrile
C≡N Stretch (ν_C≡N) ~2230 cm⁻¹~2240 cm⁻¹
Ring C-H Stretch ~3140 cm⁻¹~3150 cm⁻¹
Ring C=C Stretch ~1580, 1470 cm⁻¹~1590, 1510 cm⁻¹
C-O-C Stretch ~1180 cm⁻¹~1100 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for distinguishing between furanonitrile isomers. The chemical shifts and coupling constants are highly sensitive to the position of the electron-withdrawing nitrile group.

¹H NMR Spectroscopy (Predicted)

Proton2-Furanonitrile (δ, ppm)3-Furanonitrile (δ, ppm)
H2 -~8.1
H3 ~6.6-
H4 ~7.2~6.8
H5 ~7.7~7.6

¹³C NMR Spectroscopy (Predicted)

Carbon2-Furanonitrile (δ, ppm)3-Furanonitrile (δ, ppm)
C2 ~125~148
C3 ~113~98
C4 ~122~118
C5 ~150~146
CN ~115~114
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The fragmentation patterns of the two isomers are expected to show subtle differences.

Feature2-Furanonitrile3-Furanonitrile
Molecular Ion (M⁺) m/z 93m/z 93
Key Fragments m/z 65, 39m/z 64, 38

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and characteristic vibrational modes.

Methodology:

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Solid samples can be analyzed as a KBr pellet or a Nujol mull.

  • Instrument Setup: The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates or KBr is recorded.

  • Data Acquisition: The sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the furanonitrile isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the ¹³C spectrum to single lines for each carbon environment.

  • Data Processing: A Fourier transform is applied to the acquired free induction decay (FID), followed by phase and baseline correction. The signals in the ¹H spectrum are integrated, and the chemical shifts for both ¹H and ¹³C spectra are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: The molecular ion peak (M⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furanonitrile isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Furanonitrile Isomers cluster_isomers Isomer Samples cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis and Comparison Isomer_2 2-Furanonitrile IR IR Spectroscopy Isomer_2->IR NMR NMR Spectroscopy Isomer_2->NMR MS Mass Spectrometry Isomer_2->MS Isomer_3 3-Furanonitrile Isomer_3->IR Isomer_3->NMR Isomer_3->MS IR_Data IR Spectra IR->IR_Data NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectra MS->MS_Data Analysis Comparative Analysis of Spectroscopic Data IR_Data->Analysis NMR_Data->Analysis MS_Data->Analysis Conclusion Structural Elucidation and Isomer Differentiation Analysis->Conclusion

Caption: Logical workflow for the comparative spectroscopic analysis of furanonitrile isomers.

A Comparative Guide to the Validation of Analytical Methods for D-chiro-inositol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-chiro-inositol (DCI), a biologically significant isomer of inositol involved in insulin signal transduction, is paramount.[1][2] This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of D-chiro-inositol. The information presented herein, supported by experimental data and detailed protocols, is intended to assist in the selection of the most appropriate analytical strategy for specific research needs.

High-Performance Liquid Chromatography (HPLC) for D-chiro-inositol Quantification

HPLC is a robust and widely used technique for the quantification of D-chiro-inositol in various matrices, including pharmaceutical dosage forms and biological samples. A common approach involves separation on an amino-functionalized silica column with refractive index (RI) detection, which is well-suited for non-chromophoric compounds like inositols.

Performance Characteristics of a Validated HPLC-RI Method

The performance of a typical HPLC-RI method for the simultaneous determination of D-chiro-inositol and myo-inositol has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized in the table below.

ParameterD-chiro-inositolMyo-inositolICH Guideline
**Linearity (R²) **0.9990.999> 0.99
Range (mg/mL) 0.5 - 3.01.8 - 10.8Defined by linearity
Accuracy (% Recovery) 99 - 101%95 - 96%80 - 120%
Precision (%RSD) < 1%< 1%< 2%

Table 1: Summary of validation parameters for a representative HPLC-RI method for D-chiro-inositol and myo-inositol quantification.[2]

Alternative Analytical Methods for D-chiro-inositol Quantification

While HPLC-RI is a reliable method, several alternative techniques offer varying degrees of sensitivity, selectivity, and sample throughput. These include other HPLC detection methods, Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of inositols. Due to the low volatility of these compounds, a derivatization step is required to convert them into more volatile species prior to analysis.

Performance Comparison of Analytical Methods

The following table provides a comparative overview of the performance characteristics of different analytical methods for D-chiro-inositol quantification.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-RI 0.999[2]--Simple, robust, no derivatizationLower sensitivity, not suitable for gradient elution
HPLC-ELSD Linear over 5.13-25.65 µL/mL100 ng[3]-Universal detector, better sensitivity than RINon-linear response at high concentrations
HPLC with Pre-column Derivatization 0.999[4]--High sensitivity with UV detectionRequires derivatization step
GC-MS/MS > 0.999[5]≤3 ng/mL[5]-High sensitivity and specificityRequires derivatization, complex sample preparation
LC-MS/MS > 0.99910.05 mg/L[6]0.17 mg/L[6]High sensitivity and specificity, no derivatizationHigher equipment cost
HPAEC-PAD > 0.9990.5 mg/kg1.5 mg/kgHigh selectivity for carbohydratesRequires specialized equipment

Table 2: Comparative performance of various analytical methods for D-chiro-inositol quantification.

Experimental Protocols

HPLC-RI Method for D-chiro-inositol and Myo-inositol

This protocol describes a validated method for the simultaneous quantification of D-chiro-inositol and myo-inositol in pharmaceutical dosage forms.[2]

Instrumentation:

  • HPLC system equipped with a refractive index detector.

Chromatographic Conditions:

  • Column: Hector-M NH2 (250 x 4.6 mm, 3 µm)

  • Mobile Phase: Acetonitrile:Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 55 °C

  • Detector Temperature: 50 °C

Sample Preparation:

  • Accurately weigh and transfer the sample containing D-chiro-inositol and myo-inositol into a suitable volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

GC-MS/MS Method for Serum Myo- and D-chiro-inositol

This protocol outlines a rapid and validated method for the simultaneous quantification of myo- and D-chiro-inositol isomers in serum.[5]

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

Sample Preparation and Derivatization:

  • Precipitate proteins from the serum sample.

  • Evaporate the supernatant to dryness.

  • Derivatize the residue with a suitable agent (e.g., trimethylsilyl ethers) to increase volatility.

  • Reconstitute the derivatized sample in an appropriate solvent for injection.

GC-MS/MS Conditions:

  • The specific column, temperature program, and mass spectrometric parameters should be optimized for the separation and detection of the derivatized inositol isomers.

Method Validation and Comparison Workflows

The following diagrams illustrate the typical workflow for HPLC method validation and a comparison of the analytical methods for D-chiro-inositol quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_HPLC HPLC Methods cluster_GC Gas Chromatography cluster_Other Other Methods Analyte D-chiro-inositol Quantification HPLC_RI HPLC-RI Analyte->HPLC_RI HPLC_ELSD HPLC-ELSD Analyte->HPLC_ELSD HPLC_Deriv HPLC with Derivatization Analyte->HPLC_Deriv GC_MS GC-MS/MS Analyte->GC_MS LC_MSMS LC-MS/MS Analyte->LC_MSMS HPAEC_PAD HPAEC-PAD Analyte->HPAEC_PAD

Caption: Comparison of analytical methods for D-chiro-inositol.

References

A Comparative Guide to Catalysts for the Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional polymers. The efficient and selective synthesis of substituted furans is therefore of paramount importance. This guide provides an objective comparison of prevalent catalytic systems for furan synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection for specific research and development applications.

Overview of Catalytic Strategies

The synthesis of substituted furans can be broadly achieved through several catalytic approaches, each with its distinct advantages and limitations. These include classic acid-catalyzed cyclizations, modern transition-metal catalysis, and robust heterogeneous systems.

  • Brønsted/Lewis Acid Catalysis: These classic methods, such as the Paal-Knorr and Feist-Benary syntheses, typically involve the cyclization of dicarbonyl compounds. They are often straightforward but can require harsh conditions.[1][2]

  • Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of furans through the cycloisomerization of alkynyl and allenyl ketones or alcohols. These reactions often proceed under mild conditions with high atom economy.[3][4]

  • Palladium Catalysis: Palladium complexes are versatile catalysts for furan synthesis, enabling cross-coupling and cascade reactions of substrates like enynes and aryl halides to construct the furan ring with diverse substitution patterns.[5][6]

  • Copper Catalysis: Copper catalysts offer a cost-effective approach for the synthesis of polysubstituted furans, often through oxidative cyclization or annulation reactions of ketones with various coupling partners like olefins or β-nitrostyrenes.[7][8]

  • Heterogeneous Catalysis: Solid acid catalysts, such as zeolites (e.g., ZSM-5), are particularly relevant for the industrial-scale synthesis of furans from biomass-derived feedstocks like furfural. These catalysts are robust, recyclable, and suitable for continuous flow processes.[9][10]

Quantitative Comparison of Catalyst Performance

The following tables provide a comparative summary of the performance of different catalysts for the synthesis of various substituted furans, based on reported experimental data.

Table 1: Comparison of Catalysts for the Synthesis of 2,5-Disubstituted Furans

Catalyst SystemStarting MaterialsProductTemp. (°C)Time (h)Yield (%)Ref.
p-TsOH (5 mol%)Hexane-2,5-dione2,5-Dimethylfuran110-1204-6~95[11]
PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%)o-Iodoanisole, Phenylacetylene2-Phenyl-3-methylbenzo[b]furan253-695 (coupling), 98 (cyclization)[6]

Table 2: Comparison of Catalysts for the Synthesis of Polysubstituted Furans

Catalyst SystemStarting MaterialsProductTemp. (°C)Time (h)Yield (%)Ref.
(Ph₃P)AuOTf (2.5 mol%)1-(1-Alkynyl)-cyclopropyl ketone, Methanol2,3,5-Trisubstituted Furan700.595[3][12]
Pd(PPh₃)₄ (5 mol%)Aryloxy-enyne, Aryl iodide2,3,4-Trisubstituted Furan701285-95[5]
CuBr·SMe₂ (20 mol%), TBHPAlkyl ketone, β-Nitrostyrene2,3,5-Trisubstituted Furan1201281[8]
1%Pt/ZSM-5Furfuralγ-Valerolactone120585.4[9]

Experimental Protocols

Detailed methodologies for key representative experiments are provided below.

Protocol 1: Brønsted Acid-Catalyzed Paal-Knorr Synthesis of 2,5-Dimethylfuran[11]
  • Reagents and Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Gold(I)-Catalyzed Synthesis of a Highly Substituted Furan[13]
  • Reagents and Setup: To a solution of a propargylic alcohol (1.0 equiv) and a 1,3-dicarbonyl compound (1.2 equiv) in [EMIM][NTf₂] (1 mL), add AuBr₃ (5 mol%) and AgOTf (15 mol%) at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times are typically short, ranging from 10 to 30 minutes.

  • Workup and Purification: After completion, extract the product from the ionic liquid with diethyl ether (5 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 3: Palladium-Catalyzed Synthesis of a 2,3,4-Trisubstituted Furan[5]
  • Reagents and Setup: In a reaction tube, combine the aryloxy-enyne (0.2 mmol), aryl halide (0.3 mmol), Pd(PPh₃)₄ (5.8 mg, 0.005 mmol), and Cs₂CO₃ (97.5 mg, 0.3 mmol). Add DMF (1.0 mL) to the tube.

  • Reaction: Stir the mixture at 70 °C for the time indicated by TLC analysis (typically 12 hours).

  • Workup and Purification: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The residue is purified by flash chromatography on silica gel.

Protocol 4: Copper-Catalyzed Synthesis of a 2,3,5-Trisubstituted Furan[8]
  • Reagents and Setup: In a sealed tube, place the alkyl ketone (0.5 mmol), β-nitrostyrene (0.5 mmol), and CuBr·SMe₂ (20.5 mg, 0.1 mmol, 20 mol%). Add DMF (2 mL) and tert-butyl hydroperoxide (TBHP, 70% in water, 0.19 mL, 1.5 mmol).

  • Reaction: Stir the mixture at 120 °C for 12 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 5: Heterogeneous Catalysis for Furfural Conversion using ZSM-5[9]
  • Catalyst and Reactor Setup: The reactions are typically carried out in a fixed-bed reactor. The catalyst (e.g., 1%Pt/ZSM-5) is packed into the reactor.

  • Reaction: A solution of furfural in a suitable solvent (e.g., isopropanol) is fed into the reactor at a controlled flow rate. The reaction is conducted at a specific temperature (e.g., 120 °C) and pressure (e.g., 1 bar N₂) for a set duration (e.g., 5 hours).

  • Product Analysis: The products are collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of furfural and the yield of the desired products, such as γ-valerolactone.

Visualizing Catalytic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of catalyst-driven furan synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select & Weigh Reagents & Catalyst Solvent Add Solvent Reagents->Solvent Setup Assemble Glassware Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Completion Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A general experimental workflow for catalyzed furan synthesis.

Catalyst_Substrate_Logic cluster_catalysts Catalyst Type cluster_substrates Typical Substrates Bronsted_Acid Brønsted/Lewis Acids Dicarbonyls 1,4-Dicarbonyls Bronsted_Acid->Dicarbonyls Gold Gold Catalysts Alkynyl_Alcohols Alkynyl/Allenyl Alcohols & Ketones Gold->Alkynyl_Alcohols Palladium Palladium Catalysts Enynes Enynes / Aryl Halides Palladium->Enynes Copper Copper Catalysts Ketones_Olefins Ketones / Olefins Copper->Ketones_Olefins Heterogeneous Heterogeneous (e.g., ZSM-5) Biomass Biomass Derivatives (e.g., Furfural) Heterogeneous->Biomass

Caption: Logical relationship between catalyst types and their common substrates.

Paal_Knorr_Mechanism 1,4-Dicarbonyl Enol_Intermediate 1,4-Dicarbonyl->Enol_Intermediate Protonation & Enolization [H+] Cyclized_Intermediate Enol_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Furan_Product Cyclized_Intermediate->Furan_Product Dehydration [-H₂O]

Caption: A simplified reaction pathway for the Paal-Knorr furan synthesis.

References

A Comparative Guide to the Biological Activity of 5-Methylfuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative overview of the biological activities of 5-methylfuran derivatives, with a particular focus on nitrile-containing analogues, supported by available experimental data. Due to a notable scarcity of published research specifically on 5-methyl-2-furonitrile derivatives, this guide broadens its scope to include various bioactive 5-methylfuran compounds to provide a useful comparative context for researchers in the field.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various 5-methylfuran derivatives. This data is intended to provide a comparative baseline for researchers exploring the therapeutic potential of this class of compounds.

Table 1: Anticancer Activity of 5-Methylfuran Derivatives

Compound/Derivative ClassCell Line(s)Activity Metric (IC₅₀)Reference(s)
2-(3-cyano-7,8-dihydro-4-(5-methyl-furan-2-yl)pyrano[4,3-b]pyridin-1(5H)-yl) acetohydrazide derivativesNot explicitly specified in abstractQualitative description of anticancer activities[1]
Naphthoquinone-furan-2-cyanoacryloyl hybridsHCT116, HeLa, A549Inhibition rates of 67.67% and 75.78% against HCT116 and HeLa cells, respectively, for compound 5c . IC₅₀ of 3.10 µM for 5c against HeLa cells.[2]
Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivativeHeLaIC₅₀ = 62.37 µg/mL[3]
2,5-dihydrofuran derivativesSW480, A-549, QGY-7701, HeLaCompounds 9e and 10g showed the highest activity with a broad anticancer spectrum.[4]

Table 2: Antimicrobial Activity of 5-Methylfuran and Related Furan Derivatives

Compound/Derivative ClassMicroorganism(s)Activity Metric (MIC)Reference(s)
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus, Bacillus cereus500.00 µg/mL[3]
Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivativeBacillus subtilis, Escherichia coli250.00 µg/mL[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. Below are methodologies for key assays relevant to the evaluation of 5-methylfuran derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-Methylfuran derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 5-Methylfuran derivative compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on nutrient agar. The lowest concentration that results in no colony formation after incubation is the MBC.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for biological activity screening and a simplified representation of a potential anticancer signaling pathway that could be modulated by bioactive furan derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of this compound Derivatives antimicrobial Antimicrobial Screening (MIC Assay) synthesis->antimicrobial Test Compounds anticancer Anticancer Screening (MTT Assay) synthesis->anticancer Test Compounds data_analysis Data Analysis (IC50 / MIC Determination) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar moa Mechanism of Action (MoA) Studies sar->moa

Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway compound 5-Methylfuran Derivative receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/Raf/MEK/ERK Pathway receptor->ras proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: A simplified signaling pathway potentially targeted by anticancer furan derivatives.

References

A Comparative In Vitro Analysis of Novel Heterocyclic Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncological research. Heterocyclic compounds, due to their diverse structural motifs and wide range of biological activities, represent a particularly promising class of molecules in the development of new anticancer drugs. This guide provides a detailed comparison of two recently developed heterocyclic compounds, a five-membered sulfur-containing nucleoside analog and a thienopyrimidine derivative, both of which have demonstrated significant in vitro anticancer potential through distinct mechanisms of action.

Compound Overview

Compound A (22o) is a novel five-membered sulfur-containing heterocyclic nucleoside that has shown potent antiproliferative activity against several cancer cell lines.[1] Its mechanism of action is attributed to the inhibition of the PI3K-Akt-mTOR signaling pathway, a critical regulator of cell growth and survival, and through the direct targeting of the ribosomal protein S6 (RPS6).[1]

Compound B (10a) is a novel thienopyrimidine derivative designed as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3).[2] Mutations in FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[3] Compound B has demonstrated significant inhibitory activity against FLT3 kinase in enzymatic assays.[2]

Quantitative Data Presentation

The following table summarizes the in vitro efficacy of Compound A and Compound B against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Compound A (22o) HeLa (Cervical Cancer)CCK-82.80[1]
HCT-116 (Colon Cancer)CCK-86.81[1]
MCF-7 (Breast Cancer)CCK-8>50[1]
Compound B (10a) HT-29 (Colon Cancer)MTTNot specified, but potent[2]
HepG-2 (Liver Cancer)MTTNot specified, but potent[2]
MCF-7 (Breast Cancer)MTTNot specified, but potent[2]
Enzymatic AssayFLT3 KinaseIn Vitro Kinase AssayPotent Inhibition (75.1% at 20 µM)[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for Compound B):

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cell lines (HT-29, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of Compound B for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. CCK-8 (Cell Counting Kit-8) Assay (for Compound A):

The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[5][6][7][8] WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], is reduced by dehydrogenases in cells to give a yellow-colored product (formazan), which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

  • Cell Seeding: Cancer cell lines (HeLa, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of Compound A for 48 hours.

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours in the incubator.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6]

Enzymatic Assay

In Vitro FLT3 Kinase Inhibition Assay (for Compound B):

This assay determines the ability of a compound to inhibit the enzymatic activity of FLT3 kinase. The assay typically measures the phosphorylation of a substrate by the kinase.

  • Reaction Setup: The assay is performed in a multi-well plate. Each well contains the FLT3 enzyme, a specific substrate, and ATP in a kinase buffer.

  • Compound Addition: Compound B is added at various concentrations to the wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent like ADP-Glo™.[9][10] The luminescent signal is read by a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.

Signaling Pathway and Workflow Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 RPS6 RPS6 mTORC1->RPS6 Protein_Synthesis Protein Synthesis & Cell Growth RPS6->Protein_Synthesis Compound_A Compound A (22o) Compound_A->PI3K inhibits Compound_A->RPS6 inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Compound A (22o).

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_Akt->Proliferation Compound_B Compound B (10a) Compound_B->Dimerization inhibits

Caption: FLT3 signaling pathway targeted by Compound B (10a).

References

A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 24, 2025 – For researchers engaged in the discovery and development of therapeutics, understanding the cytotoxic potential of novel chemical entities is paramount. Furan-containing molecules, a common scaffold in medicinal chemistry, present a unique set of challenges and considerations in toxicological screening.[1] This guide provides a comparative overview of common cytotoxicity assays, experimental data on furan derivatives, detailed protocols, and the underlying molecular pathways to aid scientists in selecting the most appropriate methods for their research.

The toxicity of furan-containing compounds is often linked to their metabolic activation by cytochrome P450 enzymes into highly reactive α,β-unsaturated dialdehydes.[2] This reactive metabolite can lead to glutathione (GSH) depletion, oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death or apoptosis.[2] Therefore, a multi-assay approach is often necessary to fully characterize the cytotoxic profile.

Comparison of Key Cytotoxicity Assays

Choosing the right assay depends on the specific research question, the expected mechanism of toxicity, and the compound's properties. Below is a comparison of three commonly employed assays for assessing the cytotoxicity of furan-containing molecules.

Assay Type Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4]Cell viability and metabolic activity.[3][5]Well-established, cost-effective, suitable for high-throughput screening.[6]Indirect measure of cell number; can be affected by changes in metabolic rate; insoluble formazan requires a solubilization step.[5]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[7]Cell membrane integrity and cytolysis.[7]Direct measure of cell death; non-destructive to remaining cells, allowing for time-course studies; suitable for various cell types.[7][8]Serum in culture media can contain LDH, leading to high background.[9] Less sensitive for detecting apoptosis without secondary necrosis.
Apoptosis Assays (e.g., Annexin V/PI Staining) Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.Provides mechanistic insight into the mode of cell death.[1][10]Requires flow cytometry or fluorescence microscopy; more complex and time-consuming than viability assays.

Quantitative Cytotoxicity Data for Furan Derivatives

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxicity. The following table summarizes IC50 values for various furan-containing molecules against different cancer cell lines, as determined by the MTT assay.

Compound Class/Name Cell Line Assay IC50 (µM) Reference
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast Cancer)MTT4.06[1]
Furan-based N-phenyl Triazinone (Compound 7)MCF-7 (Breast Cancer)MTT2.96[1]
Benzo[b]furan Derivative (Compound 26)MCF-7 (Breast Cancer)Not Specified0.057[11]
Benzo[b]furan Derivative (Compound 36)MCF-7 (Breast Cancer)Not Specified0.051[11]
Furo[2,3–d]pyrimidinone (Compound 15)HCT-116 (Colorectal)MTT5.2[12]
Furo[2,3–d]pyrimidinone (Compound 18)HCT-116 (Colorectal)MTT4.2[12]
Furan-Carbohydrazide Derivatives (General)A549 (Lung Cancer)MTTVarious[13]

Note: IC50 values can vary based on experimental conditions, such as cell density and incubation time.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are standardized methods for the MTT and LDH assays.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures used for evaluating furan-based compounds.[1][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[1]

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing compound. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1][3]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[1][14]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures membrane integrity by quantifying LDH release.[2]

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1 and 2). It is recommended to use a low-serum medium (e.g., 1% serum) to reduce background LDH activity.[9]

  • Controls: Prepare three essential controls:

    • Background Control: Untreated cells (measures spontaneous LDH release).[9]

    • Positive Control: Cells treated with a known cytotoxic agent or lysis buffer (measures maximum LDH release).[9]

    • Vehicle Control: Cells treated with the compound's solvent.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[2]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mix to each well containing the supernatant.[2]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[2]

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[2][7]

  • Calculation: Determine the percentage of cytotoxicity using the absorbance values from the controls according to the manufacturer's formula.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the sequence of experimental steps and the potential molecular mechanisms of toxicity is crucial for data interpretation.

G cluster_prep Preparation cluster_assays Assay Execution cluster_mtt cluster_ldh cluster_apop plate Seed Cells in 96-well Plate incubate1 Incubate 24h plate->incubate1 treat Add Furan Compound (Varying Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh apop Apoptosis Assay (e.g., Annexin V) incubate2->apop mtt_add Add MTT Reagent mtt->mtt_add ldh_sup Collect Supernatant ldh->ldh_sup apop_stain Stain with Annexin V / PI apop->apop_stain mtt_inc Incubate 4h mtt_add->mtt_inc mtt_sol Add Solubilizer mtt_inc->mtt_sol mtt_read Read Absorbance (570nm) mtt_sol->mtt_read mtt_res Result: Metabolic Activity mtt_read->mtt_res ldh_react Add LDH Reagent ldh_sup->ldh_react ldh_inc Incubate 30min ldh_react->ldh_inc ldh_read Read Absorbance (490nm) ldh_inc->ldh_read ldh_res Result: Membrane Damage ldh_read->ldh_res apop_flow Analyze via Flow Cytometry apop_stain->apop_flow apop_res Result: Mode of Cell Death apop_flow->apop_res

Caption: General workflow for assessing the cytotoxicity of furan compounds.

Many furan-containing molecules induce cytotoxicity through oxidative stress and the subsequent activation of apoptotic pathways.[15][16][17]

G cluster_cell Cellular Events furan Furan-containing Molecule cyp Metabolic Activation (Cytochrome P450) furan->cyp metabolite Reactive Metabolite (α,β-unsaturated dialdehyde) cyp->metabolite ros Oxidative Stress (↑ ROS) metabolite->ros gsh GSH Depletion metabolite->gsh mito Mitochondrial Dysfunction ros->mito gsh->ros Inhibits casp Caspase Activation (Caspase-3, Caspase-9) mito->casp apoptosis Apoptosis (Programmed Cell Death) casp->apoptosis

Caption: Potential signaling pathway for furan-induced cytotoxicity.

References

Furan Derivatives: A Comparative Guide to Their Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial properties.[1][2][3][4] The growing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents, and furan-containing compounds represent a promising avenue of research.[1] This guide provides a comparative analysis of the antibacterial performance of various furan derivatives, supported by experimental data, to aid in the development of new and effective therapeutic agents.

Quantitative Antimicrobial Activity

The in vitro antibacterial activity of furan derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected furan derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL)Staphylococcus epidermidis (MIC in µg/mL)Bacillus cereus (MIC in µg/mL)Reference
Nitrofurantoin1.56251--[5]
Furan-rhodanine derivative 4l -2-4--[6]
Furan-chalcone derivative 2a 256---[7]
Furan-chalcone derivative 2b 256---[7]
Furan-chalcone derivative 2c 256---[7]
Furanone Derivative F131 8-16 (clinical isolates)---[5][8]
2(5H)-Furanone Sulfone 26 8---[5]
Aryl furan derivative 73 Active---[9]
Naphthofuran derivativesGood activity---[1]
Furan-triazole derivatives-PotentPotentPotent[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Salmonella enterica (MIC in µg/mL)Reference
Furazolidone16--[5]
Furan-chalcone derivative 2a 512--[7]
Furan-chalcone derivative 2c 1024--[7]
Furan-2-carboxamide derivatives (9a-14a )Most active in series--[10]
3-aryl-3(furan-2-yl) propanoic acid derivative 1 64--[3]
Aryl furan derivative 73 Active--[9]
Naphthofuran derivativesGood activity--[1]
Furan derivative 101 --0.78[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments used to assess the antibacterial activity of furan derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds (furan derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ampicillin, Gentamicin)

  • Negative control (broth with solvent)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC value.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds, as well as to the positive and negative control wells.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile paper disks (6 mm diameter)

  • Test compounds at a known concentration

  • Positive control disks (standard antibiotic)

  • Solvent for dissolving compounds

  • Sterile swabs

Procedure:

  • Plate Preparation: Prepare a lawn of bacteria on the MHA plates by uniformly spreading the adjusted bacterial inoculum (0.5 McFarland standard) with a sterile swab.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test furan derivative solution. Allow the solvent to evaporate completely.

  • Placement of Disks: Place the impregnated disks, along with a positive control disk, onto the surface of the inoculated MHA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Mechanism of Action: Nitrofurans

Nitrofurans are a prominent class of furan-based antibacterial agents. Their mechanism of action involves reductive activation within the bacterial cell.

Nitrofuran_Mechanism cluster_0 Bacterial Cell cluster_1 Cellular Targets Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductases Enters cell ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA DNA Damage ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Inhibition ReactiveIntermediates->Ribosomes OtherMacromolecules Other Macromolecules ReactiveIntermediates->OtherMacromolecules BacterialDeath Bacterial Cell Death DNA->BacterialDeath Ribosomes->BacterialDeath OtherMacromolecules->BacterialDeath

Caption: Proposed mechanism of action for nitrofuran antibiotics.

Experimental Workflow for Antibacterial Activity Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel furan derivatives for their antibacterial properties.

Antibacterial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Furan Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Disk Diffusion) Purification->PrimaryScreening MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreening->MIC_Determination Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) MIC_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

A Comparative Guide to the Synthesis of 5-Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique electronic properties. The synthesis of 5-substituted furans, in particular, is a field of continuous development, driven by the demand for novel compounds with tailored functionalities. This guide provides an objective comparison of the most prominent synthetic routes to these valuable heterocycles, supported by experimental data to inform the selection of the most appropriate method for a given research endeavor.

Introduction to Synthetic Strategies

The construction of the furan ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. Classical methods like the Paal-Knorr and Fiest-Bénary syntheses have long been workhorses in the field, valued for their reliability. More contemporary approaches, including various metal-catalyzed reactions and dehydrative cyclizations, offer milder conditions and broader substrate scopes. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups.

Synthetic_Routes_to_Furans cluster_classical Classical Methods cluster_modern Modern Methods Paal-Knorr Paal-Knorr 5-Substituted Furans 5-Substituted Furans Paal-Knorr->5-Substituted Furans Fiest-Benary Fiest-Benary Fiest-Benary->5-Substituted Furans Metal-Catalyzed Metal-Catalyzed Metal-Catalyzed->5-Substituted Furans Dehydrative Cyclization Dehydrative Cyclization Dehydrative Cyclization->5-Substituted Furans Starting Materials Starting Materials Starting Materials->Paal-Knorr 1,4-Dicarbonyls Starting Materials->Fiest-Benary α-Halo Ketones & β-Dicarbonyls Starting Materials->Metal-Catalyzed Alkynes, Allenes, Diazo Compounds Starting Materials->Dehydrative Cyclization 1,4-Diols, Propargyl Alcohols

Caption: Overview of major synthetic pathways to 5-substituted furans.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the different synthetic methodologies, providing a snapshot of their typical performance.

Synthetic RouteStarting MaterialsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid (e.g., H₂SO₄, p-TsOH)Reflux4-6 h70-95High yields, simple procedure.[1]Harsh conditions, limited availability of starting materials.[2]
Fiest-Bénary Synthesis α-Halo ketones, β-DicarbonylsBase (e.g., Pyridine, NH₃)50-100Several hours50-80Readily available starting materials, milder conditions than Paal-Knorr.[3]Moderate yields, potential for side reactions.[4]
Metal-Catalyzed Synthesis Alkynes, Diazo compoundsCo(II), Au(I), Pd(0), etc.25-100Minutes to hours60-98High efficiency, broad substrate scope, mild conditions, high functional group tolerance.[5][6]Catalyst cost and sensitivity, potential for metal contamination.[7]
Dehydrative Cyclization 1,4-Diols, Propargyl alcoholsAcid or Metal Catalyst (e.g., Ferrocenium, Au(I))45-100Minutes to 72 h72-95Atom-economical, access to diverse substitution patterns.[8][9]Can require high temperatures or specialized catalysts.[7]

Detailed Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes the acid-catalyzed cyclization of hexane-2,5-dione.[10]

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Toluene (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione and toluene.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation to yield 2,5-dimethylfuran.

Paal_Knorr_Workflow start Start step1 Combine Hexane-2,5-dione, Toluene, and p-TsOH start->step1 step2 Heat to Reflux with Dean-Stark Trap step1->step2 step3 Monitor by TLC step2->step3 step4 Work-up: Wash with NaHCO₃ and Brine step3->step4 Reaction Complete step5 Dry, Filter, and Concentrate step4->step5 step6 Purify by Distillation step5->step6 end 2,5-Dimethylfuran step6->end

Caption: Experimental workflow for the Paal-Knorr synthesis of 2,5-dimethylfuran.

Fiest-Bénary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This procedure details the base-catalyzed condensation of ethyl acetoacetate and chloroacetone.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Pyridine

  • Ethanol

  • Hydrochloric acid (for work-up)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl acetoacetate in ethanol in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add chloroacetone to the reaction mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gold-Catalyzed Dehydrative Cyclization of a Propargyl Alcohol

This protocol illustrates the synthesis of a substituted furan from a heteroatom-substituted propargylic alcohol.[9]

Materials:

  • Heteroatom-substituted propargylic alcohol

  • Gold(I) catalyst (e.g., AuCl)

  • Silver salt co-catalyst (e.g., AgOTf)

  • Dichloromethane (DCM) as solvent

  • Celite

Procedure:

  • In a reaction vial, dissolve the propargylic alcohol in DCM.

  • Add the gold(I) catalyst and the silver salt co-catalyst.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting product is often of high purity.

Conclusion

The synthesis of 5-substituted furans can be achieved through a variety of effective methods. The classical Paal-Knorr and Fiest-Bénary syntheses remain relevant for their simplicity and the accessibility of certain starting materials. However, modern metal-catalyzed reactions and dehydrative cyclizations offer significant advantages in terms of milder reaction conditions, higher efficiency, and broader functional group tolerance. For drug development and complex molecule synthesis where functional group compatibility is paramount, these newer methods often represent the superior choice. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, the availability and cost of starting materials and catalysts, and the desired scale of the reaction.

References

A Comparative Guide to the Reaction Kinetics of Alkylated Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of alkylated furans, focusing on three key reaction types: oxidation, cycloaddition (Diels-Alder), and acid-catalyzed ring-opening. The information presented is curated from recent experimental studies to assist researchers in understanding the reactivity of these important bio-derived molecules.

Oxidation of Alkylated Furans

The oxidation of alkylated furans is crucial in combustion chemistry and atmospheric science. Kinetic studies often focus on the reactions with hydroxyl (•OH) radicals and ozone (O₃), which are key oxidants in these environments. The rate of oxidation is significantly influenced by the degree and position of alkyl substitution on the furan ring.

Comparative Kinetic Data for Oxidation Reactions
Alkylated FuranOxidantRate Constant (k)Temperature (K)PressureExperimental Method
2-Methylfuran•OHSee Arrhenius Parameters294 - 6685 mbar - 10 barLaser Flash Photolysis - Laser-Induced Fluorescence
2,5-Dimethylfuran•OHSee Arrhenius Parameters294 - 6685 mbar - 10 barLaser Flash Photolysis - Laser-Induced Fluorescence
2,5-DimethylfuranO₃(3.3 ± 1.0) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹[1]299~1 barAtmospheric Simulation Chamber with FTIR and PTR-ToF-MS

Arrhenius Parameters for Reaction with •OH [2][3]

Alkylated FuranA (cm³ molecule⁻¹ s⁻¹)nEₐ (kJ mol⁻¹)
2-Methylfuran1.3 x 10⁻¹²-1.5-1.8
2,5-Dimethylfuran2.0 x 10⁻¹²-1.5-2.5

Note: The rate constant is expressed in the form k = A * (T/298)^n * exp(-Ea/RT).

Key Observations:

  • The rate of reaction with •OH radicals shows a negative temperature dependence, indicating that the reaction proceeds via an addition mechanism at lower temperatures.[2][3]

  • Alkylation increases the reactivity of the furan ring towards electrophilic attack by •OH radicals. 2,5-Dimethylfuran exhibits a higher rate constant than 2-methylfuran.[2]

Experimental Protocol: Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)

This technique is widely used for studying the kinetics of gas-phase reactions involving radicals.

  • Radical Generation: A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed by a laser pulse (e.g., from an excimer laser) to generate •OH radicals.[2][3]

  • Reaction: The generated radicals react with the alkylated furan in a temperature-controlled reaction cell. The concentration of the alkylated furan is kept in large excess to ensure pseudo-first-order kinetics.

  • Detection: The concentration of •OH radicals is monitored over time using Laser-Induced Fluorescence (LIF). A pulsed laser excites the •OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Analysis: The decay of the •OH radical concentration follows a first-order rate law, and the slope of the plot of ln[•OH] versus time gives the pseudo-first-order rate constant. By varying the concentration of the alkylated furan, the second-order rate constant for the reaction is determined.

Experimental Workflow: LFP-LIF for •OH Radical Reaction Kinetics

LFP_LIF_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction & Detection Precursor •OH Precursor (e.g., H₂O₂) Mixer Gas Mixing System Precursor->Mixer Furan Alkylated Furan Furan->Mixer Buffer Buffer Gas (e.g., N₂, He) Buffer->Mixer ReactionCell Temperature-Controlled Reaction Cell Mixer->ReactionCell Detector Detector (e.g., PMT with Filters) ReactionCell->Detector Fluorescence PhotolysisLaser Pulsed Photolysis Laser (e.g., Excimer) PhotolysisLaser->ReactionCell Generates •OH ProbeLaser Pulsed Probe Laser (e.g., Dye) ProbeLaser->ReactionCell Excites •OH DataAcquisition Data Acquisition System Detector->DataAcquisition Signal Analysis Kinetic Analysis (Pseudo-first-order plot) DataAcquisition->Analysis Data

Caption: Workflow for studying •OH radical reactions with alkylated furans using LFP-LIF.

Cycloaddition (Diels-Alder) Reactions of Alkylated Furans

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Furans can act as dienes in these [4+2] cycloaddition reactions. The kinetics of these reactions are influenced by the nature of the dienophile, solvent, temperature, and pressure.

Comparative Kinetic Data for Diels-Alder Reactions
Alkylated FuranDienophileSolventRate Constant (k x 10⁵ L mol⁻¹ s⁻¹)Temperature (°C)
Furan-containing PolystyreneMaleimide-See Activation Energy40 - 70
2,5-DimethylfuranN-PhenylmaleimideDichloromethane1.8325
2,5-DimethylfuranN-PhenylmaleimideAcetonitrile2.6525
2,5-DimethylfuranN-PhenylmaleimideEthyl Acetate1.1525

Activation Parameters for the Diels-Alder Reaction of 2,5-Dimethylfuran with N-Phenylmaleimide

SolventΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹)
Dichloromethane42.1-13883.2
Acetonitrile40.2-14382.8
Ethyl Acetate44.2-13584.4

Activation Energy for the Diels-Alder Reaction of Furan-containing Polystyrene with Maleimide

SystemEₐ (kJ mol⁻¹)
Furan-containing Polystyrene + Maleimide~50

Key Observations:

  • The Diels-Alder reaction of 2,5-dimethylfuran with N-phenylmaleimide is influenced by the solvent polarity, with the rate constant being highest in the most polar solvent (acetonitrile).

  • The reaction has a large negative entropy of activation, which is characteristic of a bimolecular reaction with a highly ordered transition state.

  • The activation energy for the Diels-Alder reaction of a furan-functionalized polymer is in a similar range to that of small molecule reactions.

Experimental Protocol: UV-Vis Spectrophotometry for Diels-Alder Kinetics
  • Reactant Preparation: Solutions of the alkylated furan and the dienophile of known concentrations are prepared in the desired solvent.

  • Temperature Control: The reactant solutions are thermostated to the desired reaction temperature.

  • Reaction Initiation: The solutions are mixed to initiate the reaction.

  • Monitoring: The progress of the reaction is monitored by periodically measuring the absorbance of the reaction mixture using a UV-Vis spectrophotometer. The change in absorbance of a reactant or product at a specific wavelength is followed over time.

  • Kinetic Analysis: The concentration of the species being monitored is calculated from the absorbance data using the Beer-Lambert law. The rate constant is then determined by fitting the concentration-time data to the appropriate integrated rate law (typically second-order for a Diels-Alder reaction).

Reaction Pathway: Diels-Alder Reaction of 2,5-Dimethylfuran with Maleimide

Diels_Alder_Pathway Reactants 2,5-Dimethylfuran + Maleimide TS Transition State (endo or exo) Reactants->TS k_fwd Product Diels-Alder Adduct TS->Product Product->TS k_rev

Caption: Generalized pathway for the Diels-Alder reaction of 2,5-dimethylfuran.

Acid-Catalyzed Ring-Opening of Alkylated Furans

Alkylated furans can undergo ring-opening reactions under acidic conditions, a process relevant to biomass conversion and the synthesis of fine chemicals. The kinetics of this reaction are dependent on the acid strength, solvent, and the substitution pattern on the furan ring.

Kinetic Data for Acid-Catalyzed Ring-Opening

Key Observations from Studies on Substituted Furans:

  • The reaction is initiated by the protonation of the furan ring.

  • The nature of the substituents on the furan ring plays a critical role in determining the reaction pathway and product distribution. For example, 4-(5-methyl-2-furyl)-2-butanone yields a single product, while 4-(2-furanyl)-2-butanone results in multiple products.

  • The reaction is typically carried out in the presence of a Brønsted acid (e.g., HCl) in a protic solvent like water or methanol.

Experimental Protocol: NMR Spectroscopy for Ring-Opening Kinetics
  • Sample Preparation: A solution of the alkylated furan and an internal standard is prepared in a deuterated solvent (e.g., D₂O or CD₃OD) within an NMR tube.

  • Temperature Control: The NMR probe is set to the desired reaction temperature.

  • Reaction Initiation: A known amount of acid is added to the NMR tube to initiate the ring-opening reaction.

  • Monitoring: The reaction is monitored in situ by acquiring ¹H NMR spectra at regular time intervals.

  • Kinetic Analysis: The concentration of the starting material and the product(s) is determined by integrating the corresponding signals in the NMR spectra relative to the internal standard. This data is then used to determine the rate constant of the reaction.

Logical Flow: Acid-Catalyzed Ring-Opening Mechanism

Ring_Opening_Mechanism Furan Alkylated Furan ProtonatedFuran Protonated Furan (Cationic Intermediate) Furan->ProtonatedFuran + H⁺ RingOpened Ring-Opened Intermediate ProtonatedFuran->RingOpened + Nucleophile Nucleophile Nucleophile (e.g., H₂O, ROH) Products Final Products (e.g., dicarbonyl compounds) RingOpened->Products Rearrangement

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-furonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methyl-2-furonitrile, a flammable and potentially hazardous compound. Adherence to these guidelines is critical for minimizing environmental impact and maintaining workplace safety.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

  • Flammability: this compound is a combustible liquid and its vapor can form flammable mixtures with air.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: May cause skin and eye irritation.[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2][4]

  • Eye Protection: Use chemical safety goggles or a face shield.[2][3]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Procedure

Chemical waste generators are responsible for ensuring that waste is correctly classified and disposed of according to local, regional, and national regulations.[3]

Step 1: Segregation and Storage of Waste

  • Do not mix this compound waste with other waste streams.[2]

  • Collect waste in its original container or a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3][4]

Step 2: Disposal of Small Quantities (Research Scale)

  • Consult Institutional Guidelines: Always refer to your institution's specific chemical waste disposal procedures first.

  • Collection: Carefully transfer the waste this compound into a designated hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Step 3: Disposal of Large Quantities

  • The disposal of large quantities of this compound must be handled by a licensed hazardous waste disposal company.

  • Ensure the waste is properly packaged and labeled according to transportation regulations.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[5]

  • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.

III. Accidental Release and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][4]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[3] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the affected area thoroughly.

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₅NOPubChem[1]
Molecular Weight 107.11 g/mol PubChem[1]
Boiling Point 187 °C (369 °F)Sigma-Aldrich[2]
Density 1.107 g/cm³ at 25 °C (77 °F)Sigma-Aldrich[2]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Hazards (Flammable, Toxic) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Cool, Dry, Well-Ventilated Area container->storage disposal_route Determine Disposal Route storage->disposal_route small_quant Small Quantity Disposal disposal_route->small_quant Small Scale large_quant Large Quantity Disposal disposal_route->large_quant Large Scale ehs Contact EHS for Pickup small_quant->ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal large_quant->licensed_disposal decontaminate Decontaminate Empty Containers (Triple Rinse) ehs->decontaminate licensed_disposal->decontaminate rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate end End: Proper Disposal and Decontamination decontaminate->end rinsate->container

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and your institution's specific policies and procedures. Always prioritize safety and adhere to all applicable regulations.

References

Essential Safety and Logistical Information for Handling 5-Methyl-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe handling and disposal of 5-Methyl-2-furonitrile (CAS RN: 13714-86-8). Adherence to these protocols is critical to ensure personal safety and regulatory compliance in the laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[2][3]

  • Skin Protection: Chemical-resistant gloves and protective clothing are required.[4] For enhanced protection, flame-retardant and antistatic clothing should be worn. It is crucial to use proper glove removal techniques to avoid skin contact with the substance.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2][4] If ventilation is inadequate or there is a risk of aerosol formation, a respirator with a type ABEK (EN14387) filter is necessary.[3][5]

  • Footwear: Always wear closed-toe shoes in laboratory areas where chemicals are handled.[6]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Molecular Formula C₆H₅NO[1][7]
Molecular Weight 107.11 g/mol [1][7]
CAS Number 13714-86-8[3][7]
Boiling Point 173-176 °C[3]
Density 1.02 g/mL at 25 °C[3]
Flash Point 59.4 °C (138.9 °F) - closed cup[3]
Refractive Index n20/D 1.484[3]
Storage Temperature Store in a cool place.[4][5]

III. Experimental Protocols: Safe Handling and Emergency Procedures

A. Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[8] Confirm that all required PPE is available and in good condition.

  • Ventilation: Conduct all work with this compound in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[2][4]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.[4]

  • Tools: Use non-sparking tools to handle the chemical and its containers.[4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling.[9] Contaminated clothing should be removed immediately and laundered before reuse.[2]

  • Storage: Keep the container tightly closed when not in use.[2][4] Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[2][4][5]

B. First Aid Measures:

  • Inhalation: If inhaled, immediately move the individual to fresh air.[4] If breathing is difficult or has stopped, administer oxygen or artificial respiration and seek immediate medical attention.[10]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[4][8] If irritation develops or persists, seek medical attention.[2]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.[2][4]

IV. Disposal Plan

The disposal of this compound must be handled as hazardous waste.

  • Waste Classification: Chemical waste generators are responsible for determining if the waste is classified as hazardous according to local, regional, and national regulations.[2]

  • Containerization: Collect waste in a suitable, labeled, and closed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal facility.[2][4][5] Do not empty into drains.[5]

V. Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal start Start: Review SDS and Procedures ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handling Handle this compound - Use non-sparking tools - Ground equipment ventilation->handling storage Store Properly - Tightly closed container - Cool, well-ventilated area handling->storage spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure waste_collection Collect Waste in Labeled Container storage->waste_collection After Use spill->waste_collection Clean-up first_aid Administer First Aid (Inhalation, Skin, Eyes, Ingestion) exposure->first_aid medical Seek Medical Attention first_aid->medical disposal Dispose as Hazardous Waste (Follow Regulations) waste_collection->disposal end End disposal->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.